n-beta-Fmoc-l-beta-glutamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-5-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)9-12(10-19(24)25)22-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWRJHJFIBTBO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426593 | |
| Record name | Fmoc-beta-Gln-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283160-18-9 | |
| Record name | (3S)-5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283160-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-beta-Gln-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-beta-Fmoc-L-beta-glutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-beta-Fmoc-L-beta-glutamine is a derivative of the non-proteinogenic amino acid L-beta-glutamine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its beta-amino group. This compound serves as a crucial building block in the synthesis of β-peptides and peptidomimetics. The incorporation of β-amino acids like L-beta-glutamine into peptide chains can impart unique structural and functional properties, including enhanced stability against proteolytic degradation, making them attractive candidates for drug development and biomedical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white powder.[1] Its chemical structure consists of an L-beta-glutamine core with the bulky, hydrophobic Fmoc group attached to the nitrogen atom at the β-position. This protecting group is essential for its application in solid-phase peptide synthesis (SPPS).
General Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀N₂O₅ | [1][2] |
| Molecular Weight | 368.38 g/mol | [1][2] |
| CAS Number | 283160-18-9 | [1][2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]D²⁵ = +9.5 ± 2º (c=1 in DMF) | [1] |
| Storage | 0-8°C | [1] |
Computed Properties
Computational models provide additional insights into the physicochemical characteristics of the molecule.
| Property | Value | Reference |
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Exact Mass | 368.13722174 Da | [3] |
| Topological Polar Surface Area | 119 Ų | [3] |
Solubility
This compound, like many Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [5] |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] |
| Dichloromethane (DCM) | Sparingly soluble | [5] |
It is important to use high-purity, amine-free solvents to avoid premature deprotection of the Fmoc group.[4] In cases of poor solubility, gentle warming or sonication can be employed.[4] For particularly challenging sequences, solvent mixtures, such as DMF with a small amount of DMSO or NMP, can enhance solubility.[4]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl group, the protons of the glutamine side chain, and the protons of the amino acid backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the glutamine moiety.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C-H bonds, as well as aromatic C=C stretching vibrations from the Fmoc group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, confirming its identity.
Experimental Protocols
This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a β-glutamine residue into a peptide chain. The general workflow for SPPS involves repetitive cycles of deprotection, coupling, and washing.
Fmoc Deprotection
The removal of the Fmoc group is a critical step to expose the free amine for the subsequent coupling reaction.
Figure 1: Fmoc deprotection workflow.
Protocol:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 x 10 minutes) is often recommended for efficiency.[6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Coupling of this compound
The coupling of β-amino acids can be more challenging than their α-counterparts due to steric hindrance. Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency.
Figure 2: Amino acid coupling workflow.
Protocol:
-
In a separate vessel, pre-activate this compound (typically 2-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF. Commonly used coupling reagents for sterically hindered amino acids include HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for β-amino acids compared to α-amino acids.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups.
Figure 3: Cleavage and purification workflow.
Protocol:
-
Wash the fully assembled peptide-resin with a solvent such as dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail for peptides without sensitive residues is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[7][8] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage.
-
Agitate the mixture at room temperature for 2-4 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Research and Drug Development
This compound is a valuable tool for the synthesis of β-peptides, which have garnered significant interest in medicinal chemistry and materials science.
-
Drug Development: Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation compared to their natural α-peptide counterparts. This increased stability can lead to longer in vivo half-lives, a desirable property for therapeutic peptides.[9] The incorporation of β-glutamine can also influence the conformational properties of the peptide, potentially leading to improved binding affinity and selectivity for biological targets.[10][11]
-
Biomaterials: The self-assembly properties of β-peptides can be exploited to create novel biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery. The glutamine side chain, with its ability to form hydrogen bonds, can play a significant role in directing the self-assembly process.[10]
-
Neuroscience Research: As a derivative of glutamine, a key neurotransmitter, peptides containing β-glutamine may be useful tools for studying neurological pathways and developing potential therapeutics for neurological disorders.[1]
Conclusion
This compound is a specialized amino acid derivative that enables the incorporation of β-glutamine into synthetic peptides. Its unique chemical properties, particularly the presence of the Fmoc protecting group, make it compatible with standard solid-phase peptide synthesis methodologies. While the synthesis of β-peptides can present challenges, the use of appropriate coupling strategies allows for the efficient creation of novel peptide structures with potentially enhanced biological activity and stability. The continued exploration of β-peptides containing residues like β-glutamine holds significant promise for the development of new therapeutics and advanced biomaterials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C20H20N2O5 | CID 7010008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Fmoc-L-beta-Glutamine Derivatives in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide addresses the critical, yet sparsely documented, topic of N-beta-Fmoc-L-beta-glutamine solubility in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and provides a framework for understanding the solubility of related compounds.
Core Findings and Data Presentation
The solubility of Fmoc-protected amino acids is a cornerstone of efficient solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to challenges in reaction kinetics, incomplete coupling, and the formation of deletion sequences, ultimately compromising the purity and yield of the final peptide. For glutamine derivatives, side-chain protection is a key strategy to improve solubility. Fmoc-Gln(Trt)-OH, for instance, exhibits markedly better solubility characteristics than the unprotected Fmoc-Gln-OH, which is sparingly soluble even in polar aprotic solvents like N,N-dimethylformamide (DMF).[1]
The following table summarizes the available semi-quantitative and qualitative solubility data for Fmoc-Gln(Trt)-OH, a commonly used and more soluble surrogate for Fmoc-protected glutamine.
| Solvent | Concentration (Semi-Quantitative) | Qualitative Description | Source |
| Dimethylformamide (DMF) | ~15.3 g/100 mL (from 1 mmole in 2 mL) | "Good solubility properties", "Dissolves readily" | BenchChem |
| Dimethylformamide (DMF) | ~30.5 g/100 mL (from 25 mmole in 50 mL) | "Good solubility properties" | BenchChem |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (163.75 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility. | MedChemExpress |
| General Organic Solvents | Not specified | "Good solubility properties" | Advanced ChemTech, Sigma-Aldrich |
Note: The g/100 mL concentrations are calculated based on the molecular weight of Fmoc-Gln(Trt)-OH (610.70 g/mol ).
Experimental Protocols
For researchers needing to determine the precise solubility of this compound or other derivatives, the following detailed experimental protocol is provided. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).
Protocol for Determining Solubility of Fmoc-Protected Amino Acids
1. Preparation of Saturated Solution: a. Add an excess amount of the Fmoc-amino acid to a known volume of the desired organic solvent (e.g., DMF, DMSO, Acetonitrile) in a sealed vial. b. Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a magnetic stirrer or a shaker is recommended. c. After equilibration, allow the solution to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
2. Sample Preparation for Analysis: a. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. c. Dilute the clear, saturated solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
3. HPLC Quantification: a. Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations. b. Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. A reverse-phase C18 column is typically suitable. c. Inject the diluted sample of the saturated solution into the HPLC system under the same conditions as the standards. d. Determine the concentration of the diluted sample from the calibration curve. e. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an Fmoc-protected amino acid.
Caption: Experimental workflow for determining the solubility of Fmoc-protected amino acids.
References
N-β-Fmoc-L-β-glutamine: A Technical Overview of Spectroscopic Data
For researchers, scientists, and drug development professionals, precise analytical data is paramount for the successful application of protected amino acids in peptide synthesis and other advanced chemical applications. This technical guide provides a summary of available spectroscopic information for N-β-Fmoc-L-β-glutamine and outlines a general experimental protocol for acquiring such data.
While a comprehensive, publicly available dataset of experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-β-Fmoc-L-β-glutamine is not currently available, this document outlines the expected spectral characteristics and provides a standardized protocol for obtaining this crucial data. The information presented here is based on the known chemical structure of the molecule and established principles of NMR spectroscopy for Fmoc-protected amino acids.
Predicted NMR Data
The chemical structure of N-β-Fmoc-L-β-glutamine comprises the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the β-amino group of L-β-glutamine. This structure will give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.
Expected ¹H NMR Spectral Regions:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic protons (Fmoc) | 7.0 - 8.0 | Multiple doublets and triplets |
| CH and CH₂ of Fmoc | 4.0 - 4.5 | Multiplets |
| α-CH | ~2.5 | Multiplet |
| β-CH | ~4.0 | Multiplet |
| γ-CH₂ | ~2.0 - 2.4 | Multiplet |
| Amide NH₂ | 6.5 - 7.5 | Broad singlet |
| Carboxylic acid OH | > 10.0 | Broad singlet |
| Fmoc NH | ~7.0 - 8.0 | Doublet or broad signal |
Expected ¹³C NMR Spectral Regions:
| Carbon Atoms | Expected Chemical Shift (ppm) |
| Carbonyl (Carboxylic acid) | 170 - 180 |
| Carbonyl (Amide) | 170 - 180 |
| Carbonyl (Fmoc) | 155 - 160 |
| Aromatic carbons (Fmoc) | 120 - 145 |
| CH (Fmoc) | ~47 |
| CH₂ (Fmoc) | ~67 |
| β-CH | ~50 |
| α-CH₂ | ~35-40 |
| γ-CH₂ | ~30-35 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR data for N-β-Fmoc-L-β-glutamine, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve 5-10 mg of N-β-Fmoc-L-β-glutamine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., NH, OH).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for N-β-Fmoc-L-β-glutamine.
This technical guide provides a framework for understanding and obtaining the essential ¹H and ¹³C NMR data for N-β-Fmoc-L-β-glutamine. Adherence to these protocols will ensure the generation of high-quality, reliable data critical for research and development applications.
Mass Spectrometry Analysis of N-beta-Fmoc-L-beta-glutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of N-beta-Fmoc-L-beta-glutamine. The document details experimental protocols, data presentation, and key fragmentation pathways to aid in the characterization and quantification of this important Fmoc-protected amino acid derivative.
Introduction
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of beta-amino acids into peptide sequences. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a base-labile masking of the amino group, allowing for controlled peptide chain elongation. Accurate and reliable mass spectrometry (MS) methods are essential for verifying the identity, purity, and fragmentation behavior of this compound, ensuring the integrity of synthetic peptides used in research and drug development. This guide outlines the methodologies and expected outcomes for the LC-MS/MS analysis of this compound.
Predicted Mass Spectrometry Data
The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound. The fragmentation pattern is primarily dictated by the lability of the Fmoc group and the structure of the beta-glutamine core.
| Parameter | Value | Description |
| Molecular Formula | C₂₀H₂₀N₂O₅ | The chemical formula of this compound. |
| Monoisotopic Mass | 368.1372 g/mol | The exact mass of the most abundant isotope of the molecule. |
| Precursor Ion (Positive Mode) | m/z 369.1445 | [M+H]⁺: The protonated molecule observed in positive ion mode mass spectrometry. |
| Precursor Ion (Negative Mode) | m/z 367.1296 | [M-H]⁻: The deprotonated molecule observed in negative ion mode mass spectrometry. |
| Primary Fragmentation (Positive Mode) | m/z 179.0821 | Loss of the Fmoc-CH₂- group via a McLafferty-type rearrangement, a characteristic fragmentation of Fmoc-protected amino acids.[1][2] |
| m/z 196.0859 | Cleavage of the O-CH₂ bond of the Fmoc group. | |
| m/z 147.0761 | The remaining beta-glutamine fragment after the loss of the Fmoc group. | |
| m/z 130.0499 | Further fragmentation of the beta-glutamine moiety, potentially involving the loss of the amide group. | |
| Primary Fragmentation (Negative Mode) | m/z 222.0976 | Loss of the fluorenyl group. |
| m/z 146.0615 | The deprotonated beta-glutamine fragment. |
Experimental Protocols
This section provides a detailed methodology for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to create a stock solution (e.g., 1 mg/mL). A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common choice.
-
Dilution: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to the desired concentration range for analysis.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and/or negative ion mode. Positive mode is often preferred for observing the characteristic fragmentation of the Fmoc group.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MS/MS Parameters:
-
Collision Gas: Argon
-
Collision Energy: Optimize for the specific instrument and precursor ion. A ramp of 10-40 eV can be used to observe a range of fragment ions.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural confirmation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathway
The diagram below depicts the predicted fragmentation pathway of protonated this compound in positive ion mode ESI-MS/MS.
Caption: Predicted fragmentation of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of N-β-Fmoc-L-β-glutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure and conformational properties of N-β-Fmoc-L-β-glutamine. Due to a lack of specific experimental data for this molecule in publicly accessible databases, this document outlines the theoretical principles, expected structural characteristics, and the experimental and computational methodologies required for its full characterization.
Introduction to N-β-Fmoc-L-β-glutamine
N-β-Fmoc-L-β-glutamine is a derivative of the β-amino acid, β-glutamine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the β-amino group makes it a key building block in solid-phase peptide synthesis (SPPS) for the creation of peptides containing β-amino acid residues. β-peptides are of significant interest in drug development due to their increased stability against enzymatic degradation compared to their α-peptide counterparts. Understanding the precise molecular structure and conformational preferences of N-β-Fmoc-L-β-glutamine is crucial for designing novel peptides with specific secondary structures and biological activities.
Molecular Structure and Physicochemical Properties
While a definitive crystal structure is not publicly available, the fundamental molecular structure and key physicochemical properties have been reported.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 368.38 g/mol | --INVALID-LINK-- |
| CAS Number | 283160-18-9 | --INVALID-LINK-- |
| IUPAC Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK-- |
| Optical Rotation | [α]D²⁵ = +9.5 ± 2º (c=1 in DMF) | --INVALID-LINK-- |
Conformational Analysis: A Theoretical Framework
The conformation of N-β-Fmoc-L-β-glutamine is determined by the rotational freedom around its single bonds, described by dihedral angles. Unlike α-amino acids with φ and ψ backbone angles, β-amino acids have a more flexible backbone with additional rotatable bonds. The key dihedral angles for a β-amino acid residue are θ (N-Cβ), ψ (Cβ-Cα), and ω (Cα-C). The side chain of glutamine also has its own set of dihedral angles (χ₁, χ₂, χ₃).
Theoretical studies on β-peptides suggest they can form stable secondary structures like helices (10/12-helix, 14-helix) and sheets. The conformational preferences of a single N-β-Fmoc-L-β-glutamine molecule will be influenced by intramolecular hydrogen bonding and steric effects from the bulky Fmoc group.
Expected Conformational Features:
-
The amide side chain of glutamine is flexible and can form hydrogen bonds with the peptide backbone, potentially stabilizing specific turn structures.
-
The bulky Fmoc group may restrict the conformational freedom of the backbone, favoring more extended conformations.
-
In solution, the molecule likely exists as an ensemble of rapidly interconverting conformers.
Experimental Protocols for Structural Characterization
To definitively determine the molecular structure and conformation, a combination of experimental techniques would be required.
NMR is a powerful technique for elucidating the solution-state conformation of molecules.[1] A detailed NMR analysis of N-β-Fmoc-L-β-glutamine would involve the following steps:
Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of N-β-Fmoc-L-β-glutamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 10-20 mM.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to confirm the identity and purity of the compound.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the assignment of protons within the same spin system (e.g., the glutamine side chain).
-
2D TOCSY (Total Correlation Spectroscopy): Provides correlations between all protons within a spin system, aiding in the complete assignment of all proton resonances.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å). The intensities of the cross-peaks can be used to calculate interproton distances, which serve as restraints for conformational modeling.
A single-crystal X-ray diffraction study would provide the most precise atomic-level structure in the solid state, including accurate bond lengths, bond angles, and dihedral angles.
Protocol for Crystallization:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations with water) to find a system in which N-β-Fmoc-L-β-glutamine has moderate solubility.
-
Crystal Growth: Employ common crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.
-
Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Computational Modeling Workflow
In the absence of experimental data, computational modeling can provide valuable insights into the likely conformations of N-β-Fmoc-L-β-glutamine.
Workflow for Conformational Search and Analysis:
-
Structure Building: Construct a 3D model of N-β-Fmoc-L-β-glutamine using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule. This can be achieved using molecular mechanics force fields (e.g., AMBER, CHARMM) or more accurate quantum mechanical methods.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of the identified low-energy conformers using density functional theory (DFT) to obtain accurate structures and relative energies.
-
Analysis of Conformers: Analyze the dihedral angles, intramolecular hydrogen bonding patterns, and steric interactions of the stable conformers to understand the factors governing its conformational preferences.
Signaling Pathways and Logical Relationships
While N-β-Fmoc-L-β-glutamine itself is a synthetic building block and not directly involved in biological signaling, its incorporation into peptides can influence their interaction with biological targets. The following diagrams illustrate the logical workflows for its use and characterization.
Conclusion
N-β-Fmoc-L-β-glutamine is a valuable reagent for the synthesis of modified peptides with potential therapeutic applications. While specific structural and conformational data for this molecule are not yet available, this guide provides a comprehensive framework for its characterization. A combination of advanced experimental techniques, particularly 2D NMR spectroscopy and X-ray crystallography, along with computational modeling, will be essential to fully elucidate its three-dimensional structure and conformational dynamics. Such knowledge will undoubtedly facilitate the rational design of novel β-peptides with tailored properties for drug discovery and development.
References
Stability and Storage of N-β-Fmoc-L-β-glutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-β-Fmoc-L-β-glutamine, a key building block in peptide synthesis and various biomedical research applications. Understanding the stability profile of this reagent is critical for ensuring the integrity of synthetic peptides and the reproducibility of experimental results. The information presented herein is a synthesis of data from supplier recommendations and established chemical principles governing Fmoc-protected amino acids and glutamine derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of N-β-Fmoc-L-β-glutamine is presented in Table 1.
| Property | Value |
| Chemical Formula | C₂₀H₂₀N₂O₅ |
| Molecular Weight | 368.39 g/mol |
| Appearance | White to off-white powder[1] |
| CAS Number | 283160-18-9[1] |
Stability Profile of N-β-Fmoc-L-β-glutamine
The stability of N-β-Fmoc-L-β-glutamine is primarily influenced by two factors: the lability of the N-β-Fmoc protecting group and the chemical nature of the β-glutamine side chain.
Fmoc Group Stability
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis due to its stability in acidic conditions and its lability under basic conditions. The Fmoc group is susceptible to cleavage via a β-elimination mechanism in the presence of a base, most commonly a secondary amine like piperidine. This reaction is the basis for its removal during peptide synthesis. However, exposure to even weak bases during storage or in solution can lead to premature deprotection, compromising the purity of the reagent.
β-Glutamine Side Chain Stability
The β-glutamine moiety is prone to intramolecular cyclization, a common degradation pathway for glutamine and its derivatives, particularly at the N-terminus of peptides. This reaction results in the formation of a pyroglutamate (pGlu) derivative and the release of ammonia. This process can be accelerated by heat. While this degradation is well-documented for α-glutamine, it is a probable degradation pathway for β-glutamine derivatives as well.
A diagram illustrating the potential degradation pathways of N-β-Fmoc-L-β-glutamine is provided below.
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and purity of N-β-Fmoc-L-β-glutamine. Recommendations for both the solid compound and solutions are summarized in Table 2.
| Form | Recommended Storage Conditions | Shelf Life |
| Solid (Powder) | 0-8°C[1] or Room Temperature | Up to 3 years at room temperature[] |
| In Solvent | -20°C | Up to 1 year[] |
| -80°C | Up to 2 years[] |
Note: It is advisable to avoid repeated freeze-thaw cycles for solutions to prevent degradation. Aliquoting the solution into single-use volumes is recommended.
Experimental Protocol for Stability Assessment
A general high-performance liquid chromatography (HPLC) method can be employed to assess the stability of N-β-Fmoc-L-β-glutamine. This method is based on the strong UV absorbance of the Fmoc group.
Materials and Reagents
-
N-β-Fmoc-L-β-glutamine
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 HPLC column
Procedure
-
Sample Preparation: Prepare a stock solution of N-β-Fmoc-L-β-glutamine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration. For stability studies, incubate aliquots of this solution under different conditions (e.g., various temperatures, pH levels, light exposures). At specified time points, dilute the samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 265 nm or 301 nm.
-
Injection Volume: 10-20 µL
-
-
Data Analysis: The stability of N-β-Fmoc-L-β-glutamine is determined by monitoring the decrease in the peak area of the parent compound over time. The appearance of new peaks can indicate the formation of degradation products.
The following diagram illustrates the general workflow for assessing the stability of N-β-Fmoc-L-β-glutamine.
Conclusion
The stability of N-β-Fmoc-L-β-glutamine is critical for its effective use in research and development. Key considerations for maintaining its integrity include storage at low temperatures, protection from basic conditions, and minimizing exposure to heat to prevent intramolecular cyclization. For solutions, storage at -20°C or -80°C is recommended, with care taken to avoid multiple freeze-thaw cycles. Adherence to these guidelines will help ensure the quality and reliability of this important synthetic building block.
References
Technical Guide: N-beta-Fmoc-L-beta-glutamine in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-beta-Fmoc-L-beta-glutamine, a key building block in peptide and peptidomimetic synthesis. The document details its chemical properties, outlines a comprehensive experimental protocol for its use in solid-phase peptide synthesis (SPPS), and illustrates the synthesis workflow.
Core Compound Data
This compound is a derivative of the beta-amino acid, beta-glutamine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its beta-amino function. This protecting group is crucial for the stepwise assembly of amino acids in peptide synthesis.
| Property | Value | Source |
| CAS Number | 283160-18-9 | [1] |
| Molecular Weight | 368.38 g/mol | [1] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [1] |
| Synonyms | Fmoc-β-L-Gln-OH, (S)-3-(Fmoc-amino)pentanoic acid 5-amide, Nβ-Fmoc-L-β-homoasparagine | [2] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (HPLC) | |
| Storage Conditions | 0-8°C |
Applications in Research and Drug Development
This compound is primarily utilized in the synthesis of peptides and peptidomimetics. The incorporation of beta-amino acids like beta-glutamine can confer unique structural and functional properties to the resulting peptides, including:
-
Enhanced Proteolytic Stability: The altered backbone structure of β-peptides makes them more resistant to degradation by proteases, a desirable characteristic for therapeutic peptides.
-
Novel Secondary Structures: β-peptides can fold into distinct helical and sheet-like structures not observed in natural α-peptides, opening avenues for designing novel biomaterials and therapeutics.
-
Modulation of Biological Activity: The introduction of β-amino acids can alter the binding affinity and selectivity of peptides for their biological targets.
Due to these properties, peptides containing this compound are valuable tools in drug discovery, particularly in the development of new therapeutics with improved pharmacokinetic profiles. They also find application in neuroscience research for studying peptide-based signaling and in the design of novel inhibitors for protein-protein interactions.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other Fmoc-protected amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reaction vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading), HBTU or HATU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered beta-amino acids, a longer coupling time may be necessary.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the combined filtrate by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for incorporating this compound.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
References
Potential Applications of β-Glutamine in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. β-amino acids, which feature an additional carbon in their backbone, have emerged as exceptionally versatile building blocks. This technical guide focuses on the applications of β-glutamine, a key β-amino acid that combines the structural advantages of the β-scaffold with the functional potential of the glutamine side chain. We explore its role in enhancing proteolytic resistance, inducing stable secondary structures, and mediating novel biological activities. This document provides quantitative data on synthesis yields and biological performance, detailed experimental protocols for synthesis and characterization, and visual workflows and signaling pathways to guide researchers in leveraging β-glutamine for next-generation peptide therapeutics.
Introduction: Overcoming the α-Peptide Hurdle
While peptides are attractive therapeutic candidates due to their high specificity and low toxicity, their development is often hampered by two primary challenges: rapid degradation by proteases and a lack of stable, predictable secondary structure in short sequences. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a solution.
The use of β-amino acids is a powerful peptidomimetic strategy.[1][2] By extending the peptide backbone with an additional methylene group, β-peptides adopt unique, highly stable secondary structures, such as the 12-helix and the 3₁₄-helix, even in short sequences.[3] Crucially, the altered backbone renders them exceptionally resistant to degradation by common proteases.[4][5]
β-Glutamine (β-Gln) is of particular interest. Its side chain can participate in specific hydrogen bonding, enabling the design of peptides that self-assemble or interact with biological targets in a controlled manner.[6] This guide provides a technical overview of the synthesis, properties, and applications of β-glutamine-containing peptides.
Core Applications & Advantages of β-Glutamine Integration
Enhanced Proteolytic Stability
The non-natural β-peptide bond is not recognized by the active sites of most endogenous proteases. The incorporation of β-amino acids, including β-glutamine, therefore confers remarkable stability against enzymatic degradation. Studies have shown that while α-peptides are often degraded within minutes, peptides composed entirely of β-amino acids can remain intact for over 48 hours when exposed to a cocktail of aggressive proteases like pronase, or in human serum.[2][5][7] This dramatically increases the potential in vivo half-life of a peptide therapeutic, a critical parameter for drug development.
Induction of Stable and Unique Secondary Structures
Unlike their α-peptide counterparts, which often require significant length to form stable helices, β-peptides readily fold into well-defined secondary structures. The incorporation of D-β³-glutamine has been shown to promote the formation of stable, right-handed 3₁₄-helices in transmembrane peptides.[6] This structural pre-organization is crucial for presenting side chains in a precise spatial arrangement, which is essential for high-affinity binding to biological targets such as protein surfaces or receptors.
Engineering Novel Biological Interactions
The unique structural and stability features of β-glutamine peptides make them ideal scaffolds for engineering novel biological functions.
-
Inhibition of Protein-Protein Interactions (PPIs): The stable helical structures of β-peptides can mimic one face of an α-helix, a common motif in PPIs. This allows them to act as potent inhibitors of challenging targets, such as the interaction between Bcl-xL and Bak in apoptosis pathways.[8]
-
Receptor Modulation: β-peptides can be designed as agonists or antagonists for G-protein coupled receptors (GPCRs), such as somatostatin receptors, offering enhanced stability and potentially altered signaling profiles compared to native ligands.[1][9]
-
Controlled Self-Assembly: The hydrogen-bonding capacity of the β-glutamine side chain can be exploited as a specific recognition unit to drive the self-assembly of peptide helices into oligomeric structures, such as trimers, within a lipid bilayer.[6] This opens applications in biomaterials and the creation of synthetic ion channels.
Quantitative Performance Data
Quantitative data is essential for evaluating the practical benefits of incorporating β-glutamine. The following tables summarize key performance metrics from published studies.
Table 1: Peptide Synthesis Yields This table highlights the efficiency of synthesizing glutamine-containing peptides using modern solid-phase methods.
| Peptide Type/Method | Reported Yield | Reference |
| Fmoc-SPPS of C-terminal Gln peptides via side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle | >95% | [10][11] |
| Theoretical yield of a 70-mer peptide assuming 99.5% efficiency at each deprotection and coupling step (140 steps) | ~50% | [12] |
Table 2: Proteolytic Stability Comparison This table compares the stability of β-peptides to their α-peptide counterparts against common proteases.
| Peptide Type | Enzyme/Condition | Time to Degradation | Reference |
| α-hexapeptide | Pronase | Complete in 15 minutes | [7] |
| α-hexapeptide | Trypsin | Complete in 30 minutes | [7] |
| β³-hexapeptide | Pronase | Stable (No degradation) | [7] |
| Mixed α/β-peptide | Pronase | Complete in 24 hours | [7] |
| Various β-peptides | 15 Proteases | Stable for at least 48h | [5] |
Table 3: Binding Affinities of β-Peptide-Based Modulators This table showcases the high-affinity interactions achievable with β-peptide scaffolds against challenging therapeutic targets. The dissociation constant (Kᵢ) is a measure of binding affinity, where a lower value indicates a stronger interaction.[13]
| Target | β-Peptide Modulator Type | Binding Affinity (Kᵢ) | Reference |
| γ-Secretase | Helical β-peptide (dodecamer of (1S,2S)-β-ACPC) | 5.2 nM | [12] |
| Bcl-xL (Anti-Apoptotic PPI) | Chimeric (α/β+α)-peptide antagonist | 34 nM | [8] |
| Bcl-xL (Anti-Apoptotic PPI) | Natural Bak BH3 α-peptide (for comparison) | ~2 nM | [14] |
Key Methodologies & Experimental Protocols
Successful application of β-glutamine chemistry requires robust protocols for synthesis and characterization.
Workflow: β-Glutamine Peptide Synthesis and Purification
The overall process from building block to purified peptide involves synthesis, cleavage from the solid support, and purification, with quality control at each stage.
References
- 1. Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 9. Biological activity of somatostatin and somatostatin analogs on inhibtion of arginine-induced insulin and glucagon release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Potent and specific peptide inhibitors of human pro-survival protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-β-Fmoc-L-β-glutamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of N-β-Fmoc-L-β-glutamine into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of β-amino acids like β-glutamine can significantly impact peptide structure and function, offering resistance to proteolytic degradation and the ability to form unique secondary structures. This makes them valuable building blocks in drug discovery and development.
Introduction to β-Glutamine in Peptide Synthesis
β-amino acids, such as L-β-glutamine, are structural isomers of their α-amino acid counterparts, with the amino group attached to the β-carbon instead of the α-carbon. This seemingly small change has profound effects on the conformational properties of peptides. Peptides containing β-amino acids, often called β-peptides, can adopt stable helical and sheet-like structures, mimicking natural peptide folds but with enhanced stability against enzymatic degradation.[1] The side chain of β-glutamine, with its terminal amide group, can participate in hydrogen bonding, potentially influencing peptide self-assembly and interaction with biological targets.
The use of N-β-Fmoc-L-β-glutamine in SPPS follows the general principles of the Fmoc/tBu strategy.[2][3][4] However, the different stereochemistry and potentially altered reactivity of β-amino acids may necessitate modifications to standard protocols to ensure high coupling efficiency and peptide purity.
Key Considerations for SPPS with N-β-Fmoc-L-β-glutamine
Coupling Reactions: The coupling of β-amino acids can sometimes be slower than that of α-amino acids due to steric hindrance. Therefore, the choice of coupling reagent and reaction time is critical. Powerful coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are recommended to achieve high coupling yields.[5] Double coupling, where the coupling step is repeated, may be necessary to drive the reaction to completion, especially for sterically hindered couplings.
Monitoring the Reaction: The completion of the coupling reaction should be carefully monitored. The Kaiser test, which detects free primary amines, is a common method for this purpose.[1][6][7] A negative Kaiser test (the resin beads remain yellow) indicates that all the free amines have been acylated. However, for couplings involving β-amino acids, which can be sluggish, it is crucial to perform the test diligently.
Side Reactions: As with standard SPPS, side reactions can occur. For glutamine residues, a common side reaction is the formation of a pyroglutamate derivative at the N-terminus, which can terminate peptide chain elongation. While this is more prevalent with α-glutamine, it is a possibility to be aware of. Additionally, aggregation of the growing peptide chain on the resin can hinder subsequent synthesis steps. The inclusion of β-amino acids can sometimes disrupt the regular hydrogen bonding patterns that lead to aggregation in α-peptides.
Data Presentation: Representative Purity and Yield in SPPS
While specific quantitative data for peptides containing N-β-Fmoc-L-β-glutamine is not extensively available in the literature, the following table provides representative data for the synthesis of peptides containing unnatural amino acids using Fmoc-SPPS. These values can serve as a general benchmark. Actual yields and purities will depend on the specific peptide sequence, length, and the efficiency of each synthesis step.
| Peptide Sequence | Purity (by HPLC) | Overall Yield | Reference |
| Acyl Carrier Protein (65-74) | >90% | Not Reported | High-Efficiency SPPS |
| Amyloid-β (1-42) | ~70% | Not Reported | High-Efficiency SPPS |
| Model β-peptide | >95% | ~20% | Synthesis of beta-peptides |
Note: The purity and yield of synthetic peptides are highly sequence-dependent. "Difficult sequences," often rich in hydrophobic or β-branched amino acids, can lead to aggregation and lower yields.[8]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating N-β-Fmoc-L-β-glutamine
This protocol outlines the manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel.
Materials:
-
Fmoc-Rink Amide resin or pre-loaded Wang resin
-
N-β-Fmoc-L-β-glutamine
-
Other Fmoc-protected α-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole) - optional, can suppress racemization
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
1. Resin Swelling:
- Place the resin (e.g., 100-200 mg of 0.5 mmol/g loading resin) in the reaction vessel.
- Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate for 3 minutes and drain.
- Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Coupling of N-β-Fmoc-L-β-glutamine:
- In a separate vial, dissolve N-β-Fmoc-L-β-glutamine (4 equivalents), HBTU (3.9 equivalents), and optionally HOBt (4 equivalents) in DMF.
- Add DIPEA (8 equivalents) to the amino acid solution to activate it. Let the mixture stand for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours.
- Monitoring: Perform a Kaiser test on a small sample of resin beads.
- Negative result (yellow beads): Proceed to the washing step.
- Positive result (blue beads): Continue coupling for another hour and re-test. If the test is still positive, perform a second coupling (double coupling) by repeating steps 3.1-3.4.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (5 x 10 mL).
5. Repeat Synthesis Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
- Wash the deprotected peptide-resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and dry the resin under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
- Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide under vacuum.
8. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for SPPS of a β-Glutamine Containing Peptide
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N-β-Fmoc-L-β-glutamine.
Application in Modulating Inflammatory Signaling
Peptides containing glutamine have been shown to play a role in gut health and modulating inflammatory responses.[1][6] One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11][12][13] In the context of intestinal health, pathogens can trigger inflammatory responses through this pathway. Glutamine and glutamine-containing peptides have been reported to attenuate this inflammatory signaling, suggesting a potential therapeutic application for synthetic peptides incorporating β-glutamine.
The NF-κB Signaling Pathway and its Modulation by Glutamine
The NF-κB signaling pathway is a central regulator of the innate and adaptive immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS) from bacteria, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines and chemokines.[2][3][5]
Glutamine has been shown to inhibit the activation of the NF-κB pathway.[11][12][13] The proposed mechanism involves the suppression of IκB degradation, thereby preventing the nuclear translocation of NF-κB and subsequent inflammatory gene expression. Peptides containing β-glutamine may exert similar or enhanced effects due to their increased stability.
NF-κB Signaling Pathway and Potential Inhibition by β-Glutamine Peptides
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway and the potential inhibitory role of β-glutamine peptides.
Conclusion
The incorporation of N-β-Fmoc-L-β-glutamine into peptides via SPPS offers a promising strategy for the development of novel therapeutics with enhanced stability and unique structural properties. While the synthesis of β-peptides requires careful optimization of coupling conditions, the protocols and considerations outlined in these application notes provide a solid foundation for researchers. The potential for β-glutamine-containing peptides to modulate inflammatory pathways, such as the NF-κB pathway, highlights their therapeutic potential in a range of diseases. Further research into the specific biological activities of these modified peptides will undoubtedly open up new avenues in drug discovery.
References
- 1. peptide.com [peptide.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FBL Promotes LPS-Induced Neuroinflammation by Activating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Glutamine Attenuates Inflammation and NF-kB Activation Via Cullin-1 Deneddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine prevents upregulation of NF-kB signaling and caspase 3 activation in ischaemia/reperfusion-induced testicular damage: An animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of N-β-Fmoc-L-β-glutamine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of β-amino acids, such as N-β-Fmoc-L-β-glutamine, into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced metabolic stability and unique structural properties.[1] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which can induce novel secondary structures and provide resistance to enzymatic degradation. However, the coupling of β-amino acids in Solid-Phase Peptide Synthesis (SPPS) can present challenges, primarily due to increased steric hindrance around the β-amino group.[2][3] The selection of an appropriate coupling reagent is therefore critical to ensure high coupling efficiency and minimize side reactions.
This document provides a detailed guide to the use of various coupling reagents for the incorporation of N-β-Fmoc-L-β-glutamine in Fmoc-based SPPS. It includes a comparative analysis of common coupling reagents, detailed experimental protocols, and a discussion of potential side reactions.
Comparison of Coupling Reagents
The efficiency of coupling sterically hindered amino acids is highly dependent on the choice of coupling reagent.[4] Aminium/uronium salt-based reagents are generally preferred for such challenging couplings due to their high reactivity.[5][6]
| Coupling Reagent | Chemical Name | Key Characteristics for Hindered Couplings |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly Recommended. Forms a highly reactive OAt-ester intermediate, leading to faster and more efficient couplings with a lower risk of racemization.[4][6] It is considered superior to HBTU for sterically demanding couplings.[3][4] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Effective, but may require optimization. Forms a less reactive OBt-ester compared to HATU.[3] Longer reaction times or double coupling may be necessary to achieve high yields for sterically hindered amino acids.[4] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Highly Recommended. A third-generation uronium salt with coupling efficiencies comparable to HATU.[5][7] It offers the advantages of being non-explosive, having better solubility, and a reduced allergenic potential compared to HBTU/HATU.[5] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Use with caution. Carbodiimide-based reagents can be effective but are known to promote dehydration of the side-chain amide of asparagine and glutamine to form a nitrile.[6][8] This risk may be exacerbated with the increased steric hindrance of a β-amino acid. |
Potential Side Reactions
The primary side reactions associated with the incorporation of glutamine residues are pyroglutamate formation and side-chain dehydration.[8] While these are well-documented for α-glutamine, similar transformations should be considered for β-glutamine.
-
Pyroglutamate Formation: An unprotected N-terminal β-glutamine residue can undergo intramolecular cyclization to form a six-membered ring lactam. This reaction terminates the peptide chain. Using a side-chain protecting group on the β-glutamine, such as the trityl (Trt) group, is the most effective way to prevent this.[8]
-
Side-Chain Dehydration: During the activation step of the coupling reaction, the side-chain amide of β-glutamine can be dehydrated to form a nitrile. This results in a mass loss of 18 Da in the final peptide. The use of highly efficient coupling reagents like HATU or COMU with shorter activation times can minimize this side reaction.[8]
Potential side reactions during the incorporation of β-glutamine.
Experimental Protocols
The following protocols are for the manual solid-phase peptide synthesis (SPPS) of a peptide containing N-β-Fmoc-L-β-glutamine. These protocols are based on established methods for sterically hindered β-amino acids.[3]
General Materials:
-
Fmoc-Rink Amide resin or other suitable solid support
-
N-β-Fmoc-L-β-glutamine(Trt)-OH (or other side-chain protected derivative)
-
Coupling reagents: HATU, HBTU, or COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS))[8]
-
Cold diethyl ether
General SPPS Workflow Diagram:
A single cycle in the Fmoc SPPS workflow for β-glutamine incorporation.
Protocol 1: Coupling using HATU
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Pre-activation: In a separate vial, dissolve N-β-Fmoc-L-β-glutamine(Trt)-OH (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time may be required compared to α-amino acids.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test).
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Optional Double Coupling: If the Kaiser test indicates incomplete coupling, repeat steps 4-7.
Protocol 2: Coupling using HBTU
-
Follow steps 1-3 from Protocol 1.
-
Pre-activation: In a separate vial, dissolve N-β-Fmoc-L-β-glutamine(Trt)-OH (3-5 equivalents) and HBTU (0.95 equivalents) in DMF. Add DIPEA (2 equivalents) to the solution and mix for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. A longer reaction time is generally recommended for HBTU when coupling sterically hindered amino acids.[4]
-
Follow steps 6-8 from Protocol 1. A second coupling may be more likely to be necessary with HBTU compared to HATU.
Protocol 3: Coupling using COMU
-
Follow steps 1-3 from Protocol 1.
-
Pre-activation: In a separate vial, dissolve N-β-Fmoc-L-β-glutamine(Trt)-OH (3-5 equivalents) and COMU (1.0 equivalent) in DMF. Add DIPEA (2 equivalents) to the solution. The solution will typically change color, indicating activation.[7]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Follow steps 6-8 from Protocol 1.
Final Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin and agitate at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Conclusion
The successful incorporation of N-β-Fmoc-L-β-glutamine into peptide sequences via SPPS is achievable with careful selection of coupling reagents and optimized protocols. For this sterically hindered β-amino acid, the use of highly efficient coupling reagents such as HATU or COMU is strongly recommended to ensure high yields and minimize side reactions. The provided protocols offer a robust starting point for researchers to effectively utilize this valuable building block in the design of novel peptidomimetics.
References
Protocol for Manual Solid-Phase Synthesis of β-Peptides with N-β-Fmoc-L-β-glutamine(Trt)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-peptides are a class of peptidomimetics with significant potential in medicinal chemistry and materials science. Their backbone, composed of β-amino acids, confers unique structural properties and remarkable resistance to proteolytic degradation compared to their α-peptide counterparts. The incorporation of functionalized β-amino acids, such as β-glutamine, expands the chemical space for designing novel bioactive molecules. This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of β-peptides containing N-β-Fmoc-L-β-glutamine, utilizing a trityl (Trt) protecting group for the side-chain amide to prevent undesirable side reactions.
The Fmoc/tBu strategy is employed, which involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile protecting groups for the side chains. This protocol outlines the key steps of the synthesis cycle, including resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and purification.
Data Presentation
Table 1: Reagents for Manual β-Peptide Synthesis
| Reagent | Function | Recommended Grade |
| Rink Amide Resin | Solid support for C-terminal amide peptides | 100-200 mesh, ~0.5 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for washing | ACS grade or higher |
| Piperidine | Reagent for Fmoc deprotection | Reagent grade |
| N-β-Fmoc-L-β-glutamine(Trt)-OH | Protected β-amino acid building block | >98% purity |
| Other Fmoc-β-amino acids | Additional building blocks for the peptide sequence | >98% purity |
| HBTU/HATU | Coupling (activating) reagent | Peptide synthesis grade |
| HOBt | Coupling additive (racemization suppressant) | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIEA) | Base for coupling reaction | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent for cleavage and deprotection | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
| Diethyl ether | For peptide precipitation | Anhydrous |
Table 2: Typical Synthesis Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Scale of Synthesis | 0.1 - 0.5 mmol | Based on resin loading |
| Equivalents of Amino Acid | 3 - 5 eq. | Relative to resin loading |
| Equivalents of Coupling Reagent | 2.9 - 4.9 eq. | Relative to resin loading |
| Equivalents of Base (DIEA) | 6 - 10 eq. | Relative to resin loading |
| Coupling Time | 1 - 4 hours | Can be longer for sterically hindered β-amino acids |
| Fmoc Deprotection Time | 20 - 30 minutes | |
| Crude Peptide Purity (HPLC) | 60% - 80% | Sequence dependent |
| Final Yield after Purification | 10% - 40% | Dependent on sequence, length, and purification efficiency |
Experimental Protocols
Resin Preparation and Swelling
-
Weigh the desired amount of Rink Amide resin (e.g., 200 mg for a 0.1 mmol synthesis with a loading of 0.5 mmol/g) and place it in a fritted syringe reaction vessel.
-
Add DMF (approximately 10 mL per gram of resin) to the reaction vessel.
-
Allow the resin to swell for at least 1 hour at room temperature with occasional agitation.
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the resin for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution to the resin.
-
Agitate for an additional 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and then DMF (3 x 1 min).
Coupling of N-β-Fmoc-L-β-glutamine(Trt)-OH
-
In a separate vial, dissolve N-β-Fmoc-L-β-glutamine(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the amino acid solution. The solution may change color, indicating activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. For subsequent or sterically hindered β-amino acids, this time may need to be extended.
-
To monitor the reaction, perform a Kaiser (ninhydrin) test on a few beads of resin. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
Peptide Chain Elongation
Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent Fmoc-β-amino acid in the desired sequence.
Cleavage and Side-Chain Deprotection
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF and DCM, and then dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
A white precipitate should form. If not, store the mixture at -20°C for at least 1 hour to facilitate precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Peptide Characterization and Purification
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).[1][2]
-
Purify the crude peptide using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.[3]
-
Collect the fractions containing the pure peptide, combine them, and lyophilize to obtain the final product as a white powder.
Mandatory Visualization
Caption: Workflow for manual solid-phase synthesis of β-peptides.
Troubleshooting
Table 3: Common Problems and Solutions in β-Peptide Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | - Steric hindrance of β-amino acid.- Aggregation of the growing peptide chain.[4]- Inefficient activation of the amino acid. | - Extend coupling time (up to 24 hours).- Perform a double coupling.- Use a more powerful coupling reagent like HATU.- Increase the concentration of reagents.[5] |
| Low Crude Peptide Yield | - Incomplete coupling or deprotection at multiple steps.- Loss of peptide chains from the resin during synthesis.- Inefficient cleavage from the resin.- Poor precipitation of the peptide. | - Monitor each coupling step carefully.- Ensure fresh deprotection and coupling reagents are used.- Extend cleavage time or use a fresh cleavage cocktail.- Ensure the ether is sufficiently cold and allow for longer precipitation time at -20°C. |
| Multiple Peaks in HPLC of Crude Product | - Presence of deletion sequences from incomplete coupling.- Side reactions (e.g., incomplete deprotection of side chains).- Racemization of amino acids during coupling. | - Optimize coupling conditions (see above).- Ensure the correct scavengers are used in the cleavage cocktail.- Use HOBt or an equivalent racemization suppressant during coupling. |
| Peptide is Insoluble after Cleavage | - The peptide sequence is highly hydrophobic. | - Attempt to dissolve the peptide in different solvents (e.g., DMSO, acetic acid) before diluting for purification.- Use a different purification strategy (e.g., different pH or column chemistry). |
References
Application Notes and Protocols for Automated Solid-Phase Synthesis of Peptides Containing N-β-Fmoc-L-β-glutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of β-amino acids into peptides has garnered significant interest in medicinal chemistry and drug development. Peptides containing β-amino acids, often referred to as β-peptides, can adopt unique secondary structures and exhibit enhanced resistance to proteolytic degradation compared to their α-peptide counterparts. This application note provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of peptides containing N-β-Fmoc-L-β-glutamine using Fmoc/tBu chemistry. The protocols outlined below are designed for use with standard automated peptide synthesizers.
Materials and Reagents
| Reagent | Grade | Supplier |
| N-β-Fmoc-L-β-glutamine | Peptide Synthesis Grade | Specialized Chemical Supplier |
| Standard Fmoc-α-amino acids | Peptide Synthesis Grade | Standard Chemical Supplier |
| Rink Amide Resin (for C-terminal amide) | 100-200 mesh | Peptide Synthesis Supplier |
| Wang Resin (for C-terminal acid) | 100-200 mesh | Peptide Synthesis Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Chemical Supplier |
| Piperidine | ACS Grade | Chemical Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Chemical Supplier |
| Oxyma Pure | Peptide Synthesis Grade | Chemical Supplier |
| HBTU/HATU | Peptide Synthesis Grade | Major Coupling Reagent Suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Chemical Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Chemical Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Chemical Supplier |
| Diethyl Ether | ACS Grade | Chemical Supplier |
Quantitative Data and Synthesis Parameters
The following table summarizes the typical parameters for a 0.1 mmol scale automated synthesis. Note that the expected crude purity and final yield are estimates based on the synthesis of peptides containing other β-amino acids and may vary depending on the specific peptide sequence.
| Parameter | Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Varies by resin type. |
| Synthesis Scale | 0.1 mmol | A standard research scale. |
| Fmoc-Amino Acid Excess | 4-5 equivalents | Relative to resin loading. |
| Coupling Reagent Excess | 3.8-5 equivalents | Relative to resin loading. |
| DIPEA Excess | 8-10 equivalents | Relative to resin loading. |
| Fmoc Deprotection Time | 10-15 minutes | Typically performed in two stages. |
| Standard Coupling Time | 45-60 minutes | May need to be extended for β-amino acids. |
| Cleavage Time | 2-3 hours | |
| Expected Crude Purity | >70% (sequence dependent) | Estimated based on similar β-peptides. |
| Expected Final Yield | 15-40% (sequence dependent) | Estimated based on similar β-peptides. |
Experimental Protocols
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the peptide.
-
For a C-terminal amide: Use Rink Amide resin.
-
For a C-terminal carboxylic acid: Use Wang resin or a 2-chlorotrityl chloride resin.
Protocol:
-
Place the appropriate amount of resin for a 0.1 mmol scale synthesis into the reaction vessel of the automated peptide synthesizer.
-
Swell the resin in DMF for a minimum of 30-60 minutes before starting the synthesis.
Automated Synthesis Cycles
The synthesis proceeds from the C-terminus to the N-terminus through a series of automated, repetitive cycles of deprotection, washing, and coupling. The following protocol is for a standard 0.1 mmol scale synthesis.
a) Fmoc Deprotection:
-
The resin is treated with a 20% (v/v) solution of piperidine in DMF.
-
The reaction is programmed to proceed for a total of 10-15 minutes, often split into two separate treatments.
-
The synthesizer will then perform a series of thorough washes with DMF (typically 5-7 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
b) Amino Acid Coupling: Due to the potential for steric hindrance with β-amino acids, a robust activation method is recommended. The following table outlines common coupling reagents and recommended conditions.
| Coupling Reagent | Equivalents (AA:Reagent:DIPEA) | Activation Time | Coupling Time | Notes |
| HBTU/Oxyma | 4 : 3.8 : 8 | 2-5 min | 45-60 min | A widely used and efficient coupling reagent combination. |
| HATU/Oxyma | 4 : 3.8 : 8 | 2-5 min | 30-45 min | Often used for difficult couplings. |
| DIC/Oxyma | 4 : 4 : -- | 2-5 min | 60-120 min | A cost-effective option that may require longer reaction times. |
Protocol:
-
In a separate vial, the automated synthesizer will dissolve the Fmoc-amino acid (including N-β-Fmoc-L-β-glutamine) and the coupling reagent in DMF.
-
DIPEA is then added to initiate the activation of the carboxylic acid.
-
The activated amino acid solution is transferred to the reaction vessel containing the deprotected resin.
-
The coupling reaction is allowed to proceed for the specified time. For the N-β-Fmoc-L-β-glutamine residue, it may be beneficial to program a double coupling or extend the coupling time to ensure high efficiency.
-
The synthesizer will perform a series of DMF washes to remove unreacted reagents.
-
These deprotection and coupling cycles are repeated until the desired peptide sequence is fully assembled.
Final Fmoc Deprotection
After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the same deprotection protocol as in the synthesis cycles.
Peptide Cleavage and Side-Chain Deprotection
This step removes the peptide from the resin and cleaves the acid-labile side-chain protecting groups.
Cleavage Cocktail Preparation (Reagent K): A commonly used cleavage cocktail consists of:
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
After the final synthesis cycle and N-terminal deprotection, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Transfer the dried resin to a cleavage vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
The crude peptide is purified to obtain the final product of high purity.
Protocol:
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the elution of the peptide using a UV detector at 210-220 nm.
-
Collect the fractions containing the purified peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Troubleshooting and Considerations
-
Incomplete Coupling: The incorporation of β-amino acids can sometimes be sluggish due to steric hindrance. If incomplete coupling is observed (e.g., through in-process monitoring or analysis of the crude product), consider implementing a double coupling protocol for the N-β-Fmoc-L-β-glutamine residue or switching to a more potent coupling reagent like HATU.
-
Aggregation: Hydrophobic peptide sequences are prone to aggregation during synthesis, which can lead to poor yields. If aggregation is suspected, consider using a lower-loading resin or incorporating pseudoproline dipeptides in the sequence if the sequence allows.
-
Side Reactions: The glutamine side chain can potentially undergo side reactions under certain conditions. Using appropriate side-chain protecting groups (like Trt) and standard Fmoc/tBu chemistry conditions minimizes these risks.
Application Notes and Protocols: Efficient Coupling of N-β-Fmoc-L-β-glutamine using HATU and HBTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of β-amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance proteolytic stability and induce specific secondary structures. N-β-Fmoc-L-β-glutamine is a valuable building block in the synthesis of peptide analogues with modified biological activity. The efficiency of the coupling reaction is critical to the overall success of solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the use of two common aminium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for the incorporation of N-β-Fmoc-L-β-glutamine into peptide chains.
Reagent Comparison: HATU vs. HBTU
HATU and HBTU are both highly effective coupling reagents, but they exhibit key differences in their reactivity and efficiency, particularly in challenging coupling scenarios such as those involving sterically hindered or β-amino acids.
Mechanism of Action: Both reagents activate the carboxylic acid of the incoming Fmoc-amino acid to form a reactive ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The principal difference lies in the leaving group precursor: HATU contains a 7-azabenzotriazole (HOAt) moiety, while HBTU contains a standard benzotriazole (HOBt) moiety.[1] The OAt-active ester formed by HATU is significantly more reactive than the OBt-ester formed by HBTU.[1] This increased reactivity of HATU leads to faster and more complete coupling reactions.[1][2]
Performance in Difficult Couplings: For sterically hindered amino acids and other "difficult" sequences, HATU consistently demonstrates superior performance over HBTU.[1] This enhanced efficiency translates to higher crude peptide purity and fewer deletion products. While specific data for N-β-Fmoc-L-β-glutamine is not extensively published, the trends observed for other challenging couplings are expected to be similar.
Quantitative Data Presentation
The following tables summarize the comparative performance of HATU and HBTU in the synthesis of a model "difficult" peptide sequence, the Acyl Carrier Protein (ACP) fragment 65-74. This data provides a strong indication of the expected relative performance for the coupling of N-β-Fmoc-L-β-glutamine.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of ACP (65-74)
| Coupling Reagent | Coupling Time (2 x 2 min) | Coupling Time (2 x 20 min) |
| HATU | 83.63 | 81.65 |
| HBTU | Not Reported | Not Reported |
| HCTU | 79.57 | 82.35 |
| COMU | 79.00 | 79.00 |
| PyBOP | 70.27 | 78.54 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[3] Higher percentages indicate greater purity of the crude product.
Table 2: Qualitative Comparison of HATU and HBTU
| Parameter | HATU | HBTU |
| Purity (ACP 65-74 Synthesis) | Higher Purity | Lower Purity |
| Coupling Efficiency | High | High, but generally lower than HATU |
| Reaction Speed | Faster | Slower |
| Epimerization Risk | Lower | Higher |
This table provides a qualitative summary based on multiple sources.[1][3]
Potential Side Reactions
A critical consideration in peptide synthesis is the potential for side reactions. For glutamine residues, a common side reaction is the dehydration of the side-chain amide to a nitrile. While this is more prevalent with carbodiimide-based coupling reagents, it can also occur with onium salt reagents under certain conditions. The use of side-chain protected Fmoc-Gln(Trt)-OH is the most effective way to prevent this.
Another potential side reaction with both HATU and HBTU is guanidinylation of the N-terminal amine of the peptide chain. This occurs when the free amine attacks the guanidinium carbon of the coupling reagent, leading to a capped and unreactive peptide. This is more likely to occur when the coupling reagent is used in excess or when the coupling reaction is slow.
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing N-β-Fmoc-L-β-glutamine using HATU and HBTU. These protocols can be adapted for automated synthesizers.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N-β-Fmoc-L-β-glutamine
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (v/v)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol 1: HATU-Mediated Coupling of N-β-Fmoc-L-β-glutamine
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of N-β-Fmoc-L-β-glutamine:
-
In a separate vial, dissolve N-β-Fmoc-L-β-glutamine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. For sterically hindered amino acids, this time can be extended up to 15 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Protocol 2: HBTU-Mediated Coupling of N-β-Fmoc-L-β-glutamine
-
Resin Swelling and Fmoc Deprotection:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Activation of N-β-Fmoc-L-β-glutamine:
-
In a separate vial, dissolve N-β-Fmoc-L-β-glutamine (3-5 equivalents), HBTU (2.9-4.9 equivalents), and optionally HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids.
-
Monitor the reaction for completion using the Kaiser test. If the reaction is incomplete, a second coupling may be necessary.
-
-
Washing:
-
Follow the same procedure as in Protocol 1, step 4.
-
Final Peptide Cleavage and Purification
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the chemical workflows for the coupling of N-β-Fmoc-L-β-glutamine using HATU and HBTU.
Caption: HATU-mediated coupling workflow.
Caption: HBTU-mediated coupling workflow.
Conclusion
For the efficient incorporation of N-β-Fmoc-L-β-glutamine into peptide sequences, both HATU and HBTU are effective coupling reagents. However, for challenging couplings where high efficiency and minimal side reactions are paramount, HATU is the recommended reagent due to its superior reactivity.[1][2] The provided protocols offer a robust starting point for researchers to optimize their peptide synthesis strategies. Careful control of stoichiometry and reaction times is crucial to minimize side reactions such as guanidinylation. The use of side-chain protected glutamine is also highly recommended to prevent dehydration.
References
Application Notes and Protocols: Incorporation of N-β-Fmoc-L-β-glutamine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. β-amino acids, in particular, offer the advantage of increased proteolytic stability and the ability to induce unique secondary structures. N-β-Fmoc-L-β-glutamine is a valuable building block for the synthesis of novel bioactive peptides with improved pharmacokinetic profiles and biological activities. This document provides detailed application notes and experimental protocols for the successful incorporation of N-β-Fmoc-L-β-glutamine into bioactive peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Applications in Bioactive Peptide Development
The introduction of L-β-glutamine into peptide sequences can significantly impact their biological function. The additional methylene group in the backbone can alter the peptide's conformation, leading to modified receptor binding affinities and enzymatic stability.
Key Applications Include:
-
Enhanced Proteolytic Stability: The β-amino acid backbone is resistant to cleavage by common proteases, prolonging the half-life of the peptide in biological systems.
-
Conformational Constraints: The incorporation of β-glutamine can induce specific secondary structures, such as helices and turns, which can be crucial for biological activity. For example, β-glutamine residues have been shown to mediate self-association of transmembrane β-peptides, driving helix-helix assembly through hydrogen bond formation.[1]
-
Modulation of Bioactivity: Altering the peptide backbone with β-glutamine can fine-tune its interaction with biological targets. This has been demonstrated in the development of somatostatin analogues and other receptor-binding peptides.
-
Improved Pharmacokinetic Properties: Increased stability and altered conformation can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of peptide drug candidates.
Quantitative Data on Bioactive Peptides
The incorporation of β-amino acids can significantly influence the biological activity of peptides. The following tables summarize quantitative data from studies on bioactive peptides containing glutamine or its analogues.
| Peptide/Analogue | Target | Bioactivity (IC50) | Reference |
| Tasiamide Analogue (C1) | KB cell line | 1.29 µM | [2] |
| Tasiamide Analogue (C1) | A549 cell line | 2.54 µM | [2] |
| Tasiamide Analogue (C2) | KB cell line | 2.86 µM | [2] |
| Tasiamide Analogue (C2) | A549 cell line | 4.32 µM | [2] |
| Tasiamide Analogue (C3) | KB cell line | 6.44 µM | [2] |
| Tasiamide Analogue (C3) | A549 cell line | 12.88 µM | [2] |
Table 1: Cytotoxicity of Tasiamide Analogues Containing N-Me-D-glutamine.
| Peptide | Cyclization Method | Crude Purity (Linear) | Crude Purity (Cyclic) | Conversion to Cyclic Product |
| Glu-linked Peptide | On-resin (50°C, double coupling) | 64% | 28% | High |
| Asp-linked Peptide | On-resin | 78% | Low | Low |
Table 2: Efficiency of On-Resin Cyclization of Peptides.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of N-β-Fmoc-L-β-glutamine
This protocol outlines the manual Fmoc-SPPS procedure for incorporating N-β-Fmoc-L-β-glutamine into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
N-β-Fmoc-L-β-glutamine(Trt)-OH (side chain protected)
-
Other required Fmoc-protected α-amino acids
-
Coupling reagents: HBTU, HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard α-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue color), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of N-β-Fmoc-L-β-glutamine(Trt)-OH:
-
Due to the potential for steric hindrance with β-amino acids, a more potent coupling reagent like HATU or HCTU is recommended.
-
In a separate vial, dissolve N-β-Fmoc-L-β-glutamine(Trt)-OH (2-4 equivalents) and HATU (2-4 equivalents) in DMF.
-
Add DIPEA or Collidine (4-8 equivalents) to the activation mixture.
-
Add the activated β-amino acid solution to the resin.
-
Extend the coupling time to 4-12 hours, or even overnight, at room temperature.
-
Monitor the coupling reaction carefully using the ninhydrin test.
-
If coupling is incomplete, a second coupling can be performed.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent β-amino acids) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Cyclization of a β-Glutamine Containing Peptide
This protocol describes a method for on-resin head-to-tail cyclization, where the N-terminus is coupled to a side-chain carboxyl group of a glutamic acid residue, which can be adapted for glutamine.
Materials:
-
Peptide-resin with a C-terminal Fmoc-Glu(OAll)-OH and a free N-terminus.
-
Palladium catalyst (e.g., Pd(PPh3)4) and scavenger (e.g., PhSiH3) for Alloc deprotection.
-
Cyclization reagents: PyBOP (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.).
-
Solvents: DCM, DMF, N-Methyl-2-pyrrolidone (NMP).
Procedure:
-
Side-Chain Deprotection:
-
Swell the peptide-resin in DCM.
-
Add a solution of the palladium catalyst and scavenger in DCM to remove the Allyl (All) protecting group from the glutamic acid side chain.
-
Agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM and DMF.
-
-
On-Resin Cyclization:
-
In a separate vial, dissolve PyBOP and HOBt in a mixture of DCM/DMF/NMP.
-
Add DIPEA to the solution.
-
Add the cyclization cocktail to the peptide-resin.
-
Agitate for 12-24 hours at room temperature.
-
Monitor the completion of the cyclization by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.
-
-
Cleavage and Purification:
-
Once cyclization is complete, wash the resin thoroughly.
-
Cleave the cyclic peptide from the resin and deprotect the remaining side-chain protecting groups using the standard cleavage protocol.
-
Purify the cyclic peptide by RP-HPLC.
-
Signaling Pathway Modulation
Peptides containing glutamine have been shown to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation and immune responses. Glutamine and glutamine-containing peptides can attenuate inflammation by inhibiting the activation of NF-κB.[2][3][4][5]
The diagram below illustrates the proposed mechanism of how glutamine can modulate the NF-κB signaling pathway.
Caption: Modulation of the NF-κB signaling pathway by glutamine.
Workflow for Peptide Synthesis and Bioactivity Screening
The following diagram outlines a general workflow from peptide design to bioactivity evaluation.
Caption: General workflow for bioactive peptide development.
Conclusion
The incorporation of N-β-Fmoc-L-β-glutamine into bioactive peptides offers a promising avenue for the development of novel therapeutics with enhanced stability and tailored biological activities. The protocols and data presented in this application note provide a foundation for researchers to explore the potential of β-glutamine-containing peptides in their drug discovery programs. Careful optimization of coupling conditions and thorough characterization of the resulting peptides are crucial for successful outcomes.
References
- 1. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Effects of glutamine on the nuclear factor-kappaB signaling pathway of murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamine Attenuates Inflammation and NF-kB Activation Via Cullin-1 Deneddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamine modulates lipopolysaccharide-induced activation of NF-κB via the Akt/mTOR pathway in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Peptidomimetics Incorporating N-β-Fmoc-L-β-glutamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of peptidomimetics incorporating N-β-Fmoc-L-β-glutamine. The inclusion of β-amino acids, such as β-glutamine, into peptide sequences is a key strategy in drug design to enhance proteolytic stability and modulate conformational properties.[1][2][3] This guide outlines the principles of solid-phase peptide synthesis (SPPS) using Fmoc chemistry and provides a step-by-step protocol for the incorporation of N-β-Fmoc-L-β-glutamine into a target peptidomimetic sequence.
Introduction to β-Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[1][2] The incorporation of β-amino acids, which have an additional carbon atom in their backbone compared to α-amino acids, is a common strategy to create peptidomimetics.[2] This structural modification can induce unique secondary structures, such as helices and turns, and renders the peptide bond adjacent to the β-amino acid resistant to cleavage by proteases.[3]
N-β-Fmoc-L-β-glutamine is a protected form of β-glutamine suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the β-amino group during the coupling reaction and is selectively removed under mild basic conditions, typically with piperidine.[][5]
Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the most widely used method for the chemical synthesis of peptides.[5] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6]
The fundamental steps in each cycle of Fmoc-SPPS are:
-
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Washing: Removal of the deprotection reagent and byproducts.
-
Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the peptide chain.
-
Washing: Removal of excess reagents and soluble byproducts.
These cycles are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a model peptidomimetic containing a β-glutamine residue.
Materials and Equipment
| Reagents and Solvents | Equipment |
| Rink Amide resin (or other suitable resin) | Solid-phase peptide synthesis vessel |
| N-β-Fmoc-L-β-glutamine | Mechanical shaker or rocker |
| Other Fmoc-protected α- and β-amino acids | Filtration apparatus |
| N,N-Dimethylformamide (DMF) | Nitrogen gas line |
| Dichloromethane (DCM) | Lyophilizer (freeze-dryer) |
| Piperidine | High-Performance Liquid Chromatography (HPLC) system |
| Diisopropylethylamine (DIPEA) | Mass Spectrometer (MS) |
| Coupling reagents (e.g., HBTU, HATU, DIC) | Glassware (scintillation vials, beakers, etc.) |
| Activators (e.g., HOBt, HOAt) | Syringes and needles |
| Trifluoroacetic acid (TFA) | |
| Triisopropylsilane (TIS) (scavenger) | |
| Water (HPLC grade) | |
| Diethyl ether (cold) |
Protocol for Solid-Phase Synthesis
This protocol describes the synthesis on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol) in a peptide synthesis vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.[7]
-
After swelling, drain the DMF using a filtration apparatus.
2. Initial Fmoc Deprotection (if using a pre-loaded resin with an Fmoc-protected amino acid):
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 20 minutes to remove the Fmoc group.[8]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
3. Coupling of N-β-Fmoc-L-β-glutamine:
-
In a separate vial, dissolve N-β-Fmoc-L-β-glutamine (4 equivalents, 0.4 mmol) and an activator like HOBt or HOAt (4 equivalents, 0.4 mmol) in DMF.
-
Add a coupling reagent such as HBTU or HATU (3.9 equivalents, 0.39 mmol) to the amino acid solution.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times may be necessary for β-amino acids.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.
5. Subsequent Amino Acid Couplings:
-
Repeat the deprotection (step 2), coupling (step 3), and washing (step 4) cycles for each subsequent amino acid in the desired sequence.
6. Final Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group as described in step 2.
-
Wash the resin with DMF followed by DCM and dry the resin under a stream of nitrogen.
7. Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
8. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
Quantitative Data Summary
The efficiency of solid-phase peptide synthesis is critical for obtaining a high yield of the desired product. The following table summarizes typical coupling efficiencies.
| Parameter | Typical Value | Notes |
| Coupling Efficiency (α-amino acids) | >99% | Can be monitored using the Kaiser test.[] |
| Coupling Efficiency (β-amino acids) | Variable, often >95% | May require longer coupling times or double coupling due to steric hindrance. |
| Overall Yield (after purification) | 10-50% | Highly dependent on the peptide sequence, length, and purification efficiency. |
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the key components in the synthesis of a peptidomimetic containing N-β-Fmoc-L-β-glutamine.
Caption: Experimental workflow for the solid-phase synthesis of a β-peptidomimetic.
Caption: Logical structure of a peptidomimetic incorporating a β-glutamine residue.
References
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
Bioconjugation Techniques with Peptides Containing Beta-Glutamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides through bioconjugation has emerged as a cornerstone in the development of novel therapeutics, diagnostics, and research tools. Peptides containing beta-glutamine residues offer a unique handle for site-specific conjugation, primarily through enzymatic and, more recently, chemical methodologies. The amide side chain of glutamine can be targeted by enzymes like transglutaminase to form stable isopeptide bonds, or chemically modified to introduce bioorthogonal handles for "click" chemistry.
These application notes provide a detailed overview and experimental protocols for the two primary enzymatic methods—transglutaminase-mediated and sortase-mediated ligation—as well as an emerging chemical approach utilizing a "clickable" glutamine derivative. The information is intended to guide researchers in selecting and implementing the most suitable bioconjugation strategy for their specific peptide and application.
I. Enzymatic Bioconjugation: Transglutaminase-Mediated Ligation
Transglutaminases (TGases) are a class of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[1][2] This reaction is highly specific and results in a stable covalent linkage, making it an invaluable tool for peptide bioconjugation. Microbial transglutaminase (MTGase) is often preferred for in vitro applications due to its calcium independence.[3]
Key Features:
-
Site-Specific: Conjugation occurs specifically at glutamine residues. The use of engineered "Q-tags" (short peptide sequences rich in glutamine) can further enhance specificity.[4][5]
-
Stable Linkage: The resulting ε-(γ-glutaminyl)lysine isopeptide bond is resistant to cleavage by most proteases.[6][7]
-
Versatile: A wide range of amine-containing molecules can be conjugated, including other peptides, proteins, small molecule drugs, and probes.
Quantitative Data Summary: Transglutaminase-Mediated Conjugation
| Parameter | Value/Range | Notes |
| Enzyme Concentration | 0.1 - 10 µM | Optimal concentration is substrate-dependent. |
| Peptide Substrate Conc. | 10 µM - 1 mM | Higher concentrations can improve reaction rates. |
| Amine Substrate Conc. | 1 - 10 fold molar excess | An excess of the amine-containing molecule drives the reaction towards conjugation. |
| Reaction pH | 6.0 - 8.0 | Optimal pH can vary depending on the specific TGase used. |
| Reaction Temperature | 25 - 37 °C | |
| Reaction Time | 1 - 24 hours | Dependent on substrate concentrations and enzyme activity. |
| Conjugation Efficiency | 80 - 95% | Can be influenced by the accessibility of the glutamine residue and the nature of the amine substrate.[3] |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 (for ADCs) | Can be controlled by the number of accessible glutamine residues or engineered Q-tags.[8] |
Experimental Protocol: Transglutaminase-Mediated Conjugation of a Fluorescent Probe to a Q-tagged Peptide
Objective: To covalently attach a primary amine-containing fluorescent probe to a peptide engineered with a C-terminal glutamine tag (e.g., -LLQG).
Materials:
-
Q-tagged peptide (e.g., Ac-XXXXXX-LLQG-NH2)
-
Amine-functionalized fluorescent probe (e.g., Alexa Fluor 488 Cadaverine)
-
Microbial Transglutaminase (MTGase)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Solution: 100 mM EDTA, pH 8.0
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Analysis: Mass spectrometry (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Peptide and Probe Preparation:
-
Dissolve the Q-tagged peptide in the Reaction Buffer to a final concentration of 1 mM.
-
Dissolve the amine-functionalized fluorescent probe in DMSO to create a 10 mM stock solution. Further dilute in Reaction Buffer to the desired final concentration (e.g., 5 mM for a 5-fold molar excess).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Q-tagged peptide solution
-
Amine-functionalized fluorescent probe solution
-
-
Initiate the reaction by adding MTGase to a final concentration of 2 µM.
-
Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.
-
-
Reaction Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10 mM EDTA. EDTA chelates divalent cations that may be required by some TGases and can help to inactivate the enzyme.
-
-
Purification:
-
Purify the fluorescently labeled peptide from unreacted starting materials and the enzyme using RP-HPLC.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at the absorbance wavelength of the fluorescent probe (e.g., ~495 nm for Alexa Fluor 488) and the peptide backbone (e.g., 220 nm).
-
Collect the fractions corresponding to the conjugated product.
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry. The observed mass should correspond to the sum of the peptide mass and the fluorescent probe mass, minus the mass of ammonia (17 Da) lost during the reaction.
-
Lyophilize the pure, conjugated peptide for storage.
-
Experimental Workflow: Transglutaminase-Mediated Conjugation
Caption: Workflow for TGase-mediated peptide conjugation.
II. Enzymatic Bioconjugation: Sortase-Mediated Ligation
Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal peptide motif (LPXTG, where X is any amino acid) and cleaves the peptide bond between the threonine and glycine residues.[9][10] The resulting thioester intermediate can then be resolved by a nucleophilic attack from an N-terminal glycine-containing peptide, forming a native peptide bond. While not directly targeting glutamine, this method is highly relevant for peptide-peptide ligations and the modification of proteins with C-terminal tags.
Key Features:
-
High Specificity: Recognizes the LPXTG motif, allowing for precise C-terminal modification.
-
Native Peptide Bond Formation: Creates a natural peptide linkage between the two substrates.
-
Reversibility: The reaction is reversible, which can be a limitation but also exploited for certain applications. The use of depsipeptide substrates can render the reaction irreversible.[1]
Quantitative Data Summary: Sortase A-Mediated Ligation
| Parameter | Value/Range | Notes |
| Enzyme Concentration | 1 - 50 µM | Higher concentrations may be needed for less efficient substrates. |
| LPXTG-Peptide Conc. | 10 - 200 µM | |
| Glycine-Peptide Conc. | 1 - 10 fold molar excess | An excess of the glycine nucleophile drives the reaction towards ligation. |
| Reaction Buffer | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5 | Calcium is required for SrtA activity. |
| Reaction Temperature | 4 - 37 °C | Lower temperatures can be used to minimize side reactions. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored to avoid hydrolysis of the thioester intermediate. |
| Ligation Yield | 50 - 95% | Highly dependent on the specific substrates and reaction conditions.[11][12] |
Experimental Protocol: Sortase A-Mediated Ligation of Two Peptides
Objective: To ligate a peptide containing a C-terminal LPETG motif to another peptide with an N-terminal glycine.
Materials:
-
Peptide 1 (e.g., Ac-XXXXXX-LPETG-NH2)
-
Peptide 2 (e.g., H-GG-YYYYYY-NH2)
-
Sortase A (SrtA)
-
Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5
-
Purification: RP-HPLC system with a C18 column.
-
Analysis: Mass spectrometry (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Peptide and Enzyme Preparation:
-
Dissolve Peptide 1 and Peptide 2 in the Sortase Reaction Buffer to final concentrations of 100 µM and 500 µM, respectively.
-
Prepare a stock solution of SrtA in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
-
Enzymatic Ligation:
-
In a microcentrifuge tube, combine Peptide 1 and Peptide 2 solutions.
-
Initiate the ligation by adding SrtA to a final concentration of 10 µM.
-
Incubate the reaction at room temperature (or 4°C for sensitive substrates) for 6 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.
-
-
Purification:
-
Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate the Ca2+.
-
Purify the ligated peptide product by RP-HPLC using a gradient of acetonitrile in water with 0.1% TFA.
-
-
Analysis and Characterization:
-
Confirm the identity of the ligated product by mass spectrometry. The expected mass will be the sum of the masses of Peptide 1 and Peptide 2, minus the mass of the C-terminal glycine from Peptide 1.
-
Lyophilize the purified product for storage.
-
Logical Relationship: Sortase A Catalytic Cycle
Caption: Catalytic cycle of Sortase A-mediated ligation.
III. Chemical Bioconjugation: "Clickable" Glutamine
A more recent development in glutamine-targeted bioconjugation involves the chemical modification of the glutamine side chain to introduce a bioorthogonal handle, such as an alkyne or an azide. This "clickable" glutamine (CliQ) can then be reacted with a complementary molecule using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[4][6] This approach offers the advantage of being independent of enzymatic activity and allows for the introduction of a wider range of modifications.
Key Features:
-
Bioorthogonal: The alkyne and azide groups are unreactive with most biological functional groups, ensuring high specificity.
-
High Efficiency: CuAAC reactions are typically high-yielding and proceed under mild conditions.[11]
-
Versatility: A wide array of molecules can be functionalized with azides or alkynes for conjugation.
Synthesis of a "Clickable" Glutamine Peptide
The synthesis of a peptide containing a clickable glutamine residue is typically achieved during solid-phase peptide synthesis (SPPS). An orthogonally protected glutamic acid derivative, such as Fmoc-Glu(OAll)-OH, is incorporated into the peptide chain. The allyl protecting group can then be selectively removed on-resin, and the free carboxylic acid is coupled to an alkyne- or azide-containing amine.
Experimental Protocol: CuAAC "Click" Reaction with a CliQ Peptide
Objective: To conjugate an azide-functionalized molecule to a peptide containing a propargyl-glutamine (a type of CliQ).
Materials:
-
CliQ Peptide (containing a propargyl group on the glutamine side chain)
-
Azide-functionalized molecule (e.g., Azido-PEG-Biotin)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification: RP-HPLC or size-exclusion chromatography.
-
Analysis: Mass spectrometry.
Procedure:
-
Reagent Preparation:
-
Dissolve the CliQ peptide and the azide-functionalized molecule in the Reaction Buffer.
-
Prepare fresh stock solutions of CuSO4 (100 mM in water), sodium ascorbate (1 M in water), and TBTA (50 mM in DMSO).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the CliQ peptide and the azide-functionalized molecule (typically with a slight excess of the azide).
-
Add TBTA to the reaction mixture (final concentration ~100 µM). TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Add CuSO4 (final concentration ~50 µM).
-
Initiate the reaction by adding sodium ascorbate (final concentration ~500 µM).
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
-
-
Purification:
-
Purify the conjugated peptide using a suitable chromatographic method, such as RP-HPLC or size-exclusion chromatography, depending on the properties of the conjugate.
-
-
Analysis and Characterization:
-
Confirm the formation of the triazole linkage and the identity of the final product by mass spectrometry.
-
Experimental Workflow: "Clickable" Glutamine Conjugation
Caption: Workflow for "Clickable" Glutamine conjugation.
IV. Applications in Signaling Pathways
Peptides and their bioconjugates are pivotal in elucidating and modulating cellular signaling pathways. Glutamine itself, and by extension peptides containing it, can influence key signaling cascades.
Integrin Signaling
L-glutamine has been shown to be involved in fibronectin-integrin signaling, which is crucial for cellular protection against injury.[13] This pathway involves the activation of ERK1/2 and the transcription factor HSF-1, leading to the induction of heat shock proteins (HSPs) and a reduction in apoptosis.[13] Glutamine-conjugated peptides could be designed to target specific integrin subtypes or to deliver therapeutic agents to cells expressing high levels of certain integrins, which is common in cancer.
Caption: Glutamine-mediated integrin signaling pathway.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a major class of cell surface receptors that are targeted by many peptide hormones and neurotransmitters.[14] Glutamine can influence GPCR signaling, for example, by modulating the secretion of glucagon-like peptide-1 (GLP-1), which is important for glucose homeostasis.[15] Bioconjugation of peptides that target GPCRs can be used to improve their pharmacokinetic properties, deliver imaging agents for receptor tracking, or create biased agonists that selectively activate certain downstream signaling pathways.
Caption: General GPCR signaling cascade.
V. Conclusion
The bioconjugation of peptides containing beta-glutamine offers a powerful and versatile platform for the creation of advanced biomolecules. Enzymatic methods, particularly transglutaminase-mediated ligation, provide a straightforward and highly specific means of forming stable conjugates. Sortase-mediated ligation, while not directly targeting glutamine, is an excellent complementary tool for peptide-peptide and C-terminal modifications. The advent of chemical methods using "clickable" glutamine derivatives further expands the possibilities for creating novel bioconjugates with tailored properties. The detailed protocols and comparative data presented in these application notes are intended to empower researchers to harness these techniques for their specific needs in drug development, diagnostics, and fundamental biological research.
References
- 1. Substrate recognition of isopeptidase: specific cleavage of the epsilon-(alpha-glycyl)lysine linkage in ubiquitin-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transglutaminase and epsilon-(gamma-glutamyl) lysine isopeptide bonds in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isopeptide bond - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jpt.com [jpt.com]
- 12. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fibronectin-Integrin Signaling Is Required for L-Glutamine’s Protection against Gut Injury | PLOS One [journals.plos.org]
- 14. Modulating and Elucidating GPCR Signaling – Gellman Group – UW–Madison [gellman.chem.wisc.edu]
- 15. Glutamine-induced signaling pathways via amino acid receptors in enteroendocrine L cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc deprotection conditions for n-beta-Fmoc-l-beta-glutamine
An Application Note on the Fmoc Deprotection of N-beta-Fmoc-L-beta-glutamine
Introduction
The incorporation of β-amino acids into peptide sequences is a significant strategy in medicinal chemistry and drug development for creating peptidomimetics with enhanced proteolytic stability and unique conformational properties. L-β-glutamine, in particular, offers a valuable building block for designing novel peptide-based therapeutics. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized protecting group for the amino terminus in solid-phase peptide synthesis (SPPS) due to its stability under coupling conditions and its facile removal under mild basic conditions.[1][2] This document provides detailed protocols and application notes for the deprotection of the Fmoc group from N-β-Fmoc-L-β-glutamine, a critical step for the sequential elongation of a peptide chain.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed process that proceeds via a β-elimination (E1cB) mechanism.[1][3] The process involves two primary steps:
-
Proton Abstraction : A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[3][4]
-
β-Elimination : This is followed by a rapid elimination step that cleaves the C-O bond, releasing the free β-amino group of L-β-glutamine, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is subsequently scavenged by the amine base to form a stable adduct.[4][5]
Experimental Protocols
The following protocols are standard procedures for Fmoc deprotection in the context of solid-phase peptide synthesis.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes a typical two-step deprotection procedure for a resin-bound peptide.
Materials:
-
N-β-Fmoc-L-β-glutamine-functionalized resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
N,N-dimethylformamide (DMF) for washing
-
Dichloromethane (DCM) for washing
-
Peptide synthesis vessel
-
Shaker or nitrogen bubbling system
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.[6]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[3][7]
-
Agitation: Agitate the resin slurry for 3-5 minutes at room temperature using a shaker or by bubbling with nitrogen.[3]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Final Agitation: Agitate the slurry for 15-20 minutes at room temperature to ensure complete deprotection.[6][8]
-
Washing: Drain the solution and wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is:
-
Confirmation: Before proceeding to the next coupling step, perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine, indicating successful Fmoc removal.[3]
Protocol 2: Fmoc Deprotection using DBU
For sterically hindered sequences or where piperidine may be problematic, a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.
Materials:
-
N-β-Fmoc-L-β-glutamine-functionalized resin
-
Deprotection Solution: 2% DBU and 2% piperidine in DMF.[7]
-
DMF for washing
-
Peptide synthesis vessel
-
Shaker or nitrogen bubbling system
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the DBU/piperidine/DMF solution (approximately 10 mL per gram of resin).[7]
-
Agitation: Agitate the slurry for 2 minutes at room temperature.[7]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 5 minutes.[7]
-
Washing: Drain the solution and wash the resin extensively with DMF.[7]
Summary of Fmoc Deprotection Conditions
The selection of the deprotection reagent and conditions can be tailored based on the peptide sequence and synthesis strategy. The following table summarizes common conditions.
| Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Temperature | Notes |
| Piperidine | 20-50%[2] | DMF or NMP | 5-30 minutes[8][10] | Room Temperature | The most common and standard reagent for Fmoc removal. |
| 4-Methylpiperidine | 20%[11] | DMF | 5-20 minutes | Room Temperature | An effective alternative to piperidine, sometimes used to minimize side reactions.[12] |
| Piperazine | 10% (w/v)[11] | 9:1 DMF/Ethanol | 5-20 minutes | Room Temperature | A less nucleophilic alternative, may require longer reaction times.[11] |
| DBU/Piperidine | 2% DBU / 2% Piperidine[7] | DMF | 5-10 minutes | Room Temperature | A stronger base mixture, useful for rapid deprotection or for aggregated sequences. |
Potential Side Reactions
While Fmoc deprotection is generally efficient, certain side reactions can occur, particularly with sensitive amino acids like glutamine.
-
Pyroglutamate Formation: Although more common with N-terminal α-glutamine, the potential for cyclization of a free N-terminal β-glutamine to form a pyroglutamate derivative exists. This reaction is catalyzed by the basic conditions of Fmoc deprotection and results in the termination of the peptide chain.[6][9]
-
Aspartimide Formation: In sequences containing aspartic acid, piperidine can catalyze the formation of a succinimide ring (aspartimide), which can lead to a mixture of α- and β-coupled peptides.[13] While not directly applicable to β-glutamine, it highlights a common side reaction under basic deprotection conditions. Adding HOBt to the deprotection solution can help suppress this.[13]
-
Incomplete Deprotection: Peptide aggregation or steric hindrance can prevent complete access of the deprotection reagent to the N-terminus, leading to incomplete Fmoc removal and subsequent deletion sequences.[3] Switching to a stronger base like DBU or using microwave-assisted synthesis can mitigate this issue.[13]
Monitoring and Quantification
Qualitative Monitoring (Kaiser Test): The Kaiser (ninhydrin) test is a widely used colorimetric assay to detect the presence of free primary amines on the resin after deprotection.[3]
-
Procedure: A small sample of resin beads is taken after the final wash and heated with Kaiser test reagents A, B, and C.[3]
-
Interpretation: A deep blue color indicates the presence of free amines (successful deprotection), while a yellow or faint color indicates incomplete or failed deprotection.[9]
Quantitative Monitoring (UV-Vis Spectrophotometry): The dibenzofulvene-piperidine adduct has a distinct UV absorbance maximum around 301 nm.[3] By collecting the filtrate after deprotection and measuring its absorbance, the amount of Fmoc group removed can be quantified using the Beer-Lambert law. This method is useful for calculating resin loading or monitoring the efficiency of the synthesis.[3]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Cleavage and Purification of Peptides Containing N-β-Fmoc-L-β-glutamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cleavage and purification of synthetic peptides incorporating N-β-Fmoc-L-β-glutamine, a β-amino acid derivative. The protocols outlined below are based on standard Fmoc solid-phase peptide synthesis (SPPS) methodologies and are intended to serve as a foundational procedure that may require optimization for specific peptide sequences.
Introduction
The incorporation of β-amino acids, such as L-β-glutamine, into peptide sequences can impart unique structural and functional properties, including increased proteolytic stability and the ability to form novel secondary structures. The successful synthesis of such peptides relies on efficient cleavage from the solid support and subsequent purification to remove impurities generated during synthesis. This document details the critical steps of cleavage and purification for peptides containing N-β-Fmoc-L-β-glutamine.
During Fmoc-based SPPS, the peptide is assembled on a solid support, and upon completion, it must be cleaved from the resin and all side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[1] The resulting crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the target peptide from various impurities.[2][3]
Challenges in Cleavage and Purification
Several challenges can arise during the cleavage and purification of peptides, particularly those containing glutamine or its derivatives:
-
Pyroglutamate Formation: The side-chain amide of glutamine can cyclize to form a pyroglutamyl residue at the N-terminus, especially under acidic conditions.[4]
-
Dehydration: The glutamine side chain can undergo dehydration to form a nitrile.[4]
-
Peptide Aggregation: Hydrophobic peptides or those with a tendency to form secondary structures can aggregate, leading to difficulties in purification and lower yields.[5][6]
-
Impurities: Crude peptide mixtures contain a variety of impurities, including deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[2]
Proper selection of cleavage cocktails and purification methods is crucial to mitigate these challenges and obtain a final product of high purity.
Data Presentation
The following tables summarize typical quantitative data associated with the cleavage and purification of peptides. These values are illustrative and can vary depending on the specific peptide sequence, resin, and experimental conditions.
Table 1: Typical Cleavage Efficiency and Crude Peptide Yield
| Parameter | Typical Value | Factors Influencing Outcome |
| Cleavage Efficiency | > 90% | Peptide sequence, resin type, cleavage cocktail composition, reaction time |
| Crude Peptide Yield | 60 - 80% | Resin loading, number of amino acids, handling losses |
Table 2: Representative Purification Data for a Model Peptide
| Stage | Purity (by RP-HPLC) | Recovery Yield |
| Crude Peptide | 50 - 70% | N/A |
| After RP-HPLC Purification | > 95% | 30 - 50% |
Experimental Protocols
Protocol 1: Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (see Table 3 for recommended compositions)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or rocker
Table 3: Recommended Cleavage Cocktails
| Reagent | Composition (v/v) | Use Case |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, effective for peptides containing Trp, Met, Cys. |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A common, less odorous alternative to Reagent K, suitable for many sequences.[1] |
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3 x 10 mL per gram of resin) to swell the beads and remove any residual DMF.[1]
-
Cleavage Reaction: Add the appropriate cleavage cocktail to the resin (10-20 mL per gram of resin).[1]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups used.[7]
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small volume of fresh cleavage cocktail, followed by DCM, and combine the filtrates.[8]
-
Peptide Precipitation: Slowly add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.[8]
-
Isolation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide. Decant the ether.[8]
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage by-products.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification of the Crude Peptide by RP-HPLC
This protocol outlines the standard procedure for purifying the crude peptide using reversed-phase high-performance liquid chromatography.
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)[3]
-
RP-HPLC system with a preparative C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Method Development (Analytical Scale): Before proceeding to preparative scale, it is recommended to optimize the separation on an analytical C18 column. This involves running a gradient of Solvent B (e.g., 5-95% over 30 minutes) to determine the retention time of the target peptide and the separation from major impurities.[3]
-
Preparative RP-HPLC:
-
Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the filtered crude peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B at a flow rate appropriate for the column size. The gradient should be optimized based on the analytical run to ensure good separation of the target peptide.[3]
-
Monitor the elution profile at a suitable wavelength (typically 214 or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the peak of the target peptide.[3]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.[3]
Visualizations
Caption: Workflow for the cleavage of a peptide from the solid-phase resin.
Caption: General workflow for the purification of a crude peptide using RP-HPLC.
Caption: Chemical structure of N-β-Fmoc-L-β-glutamine. (Note: DOT language is not suitable for rendering complex chemical structures. This is a conceptual representation.)
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation in Solid-Phase β-Peptide Synthesis
Welcome to the technical support center for solid-phase β-peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to peptide aggregation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of solid-phase peptide synthesis (SPPS)?
A1: During SPPS, the growing peptide chains are attached to an insoluble resin. Peptide aggregation is the self-association of these chains, mainly through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures, such as β-sheets, which can make the peptide chains inaccessible to reagents, causing incomplete or failed synthesis, especially for sequences longer than 20 amino acids or those with hydrophobic residues.[1]
Q2: What are the common indicators of on-resin peptide aggregation?
A2: Several signs can suggest that your peptide is aggregating on the resin during synthesis:
-
Poor Resin Swelling: The resin beads may look shrunken or not swell properly in the synthesis solvent.[1]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates unreacted free amines. Similarly, the removal of the N-terminal protecting group (e.g., Fmoc) may be slow or incomplete.[1]
-
Physical Clumping: The resin may become sticky and clump together.
-
Low Yield of Final Product: A significant drop in the expected yield of the cleaved peptide is a strong sign of aggregation-related issues during synthesis.[1]
Q3: Which types of β-peptide sequences are most susceptible to aggregation?
A3: "Difficult sequences" are particularly prone to aggregation. These often include:
-
Peptides with a high number of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[1]
-
Sequences containing β-branched amino acids.
-
Peptides that can form stable secondary structures through intra-chain hydrogen bonding, which can involve amino acids like Glutamine (Gln), Serine (Ser), and Threonine (Thr).
Q4: Can I predict if my peptide sequence is likely to aggregate?
A4: While exact prediction is difficult, certain patterns increase aggregation risk. Stretches of consecutive hydrophobic and β-branched amino acids are strong indicators of potential aggregation. Some computational tools and aggregation parameters from experimental data can also help predict potentially difficult sequences.[1]
Troubleshooting Guides
Issue 1: Positive Kaiser Test After Coupling
-
Symptom: The Kaiser test is positive (blue beads), indicating free amines are present after a coupling step.
-
Possible Cause: Incomplete coupling due to peptide aggregation, steric hindrance of the amino acid, or inefficient activation.
-
Troubleshooting Steps:
-
Extend Coupling Time: Increase the reaction time for the current coupling step.
-
Double Couple: After the initial coupling, drain the reagents and add a fresh mixture of activated amino acid to the resin.
-
Use a Stronger Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU.
-
Increase Temperature: Perform the coupling at an elevated temperature or use a microwave peptide synthesizer.[2]
-
Chaotropic Salt Wash: Before coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.4 M LiCl in DMF) to disrupt secondary structures.[3]
-
Issue 2: Low Yield of the Final Peptide
-
Symptom: The final yield of the purified peptide is significantly lower than expected.
-
Possible Cause: Accumulation of deletion sequences due to aggregation-induced incomplete couplings and deprotections throughout the synthesis.
-
Troubleshooting Steps:
-
Review Synthesis Strategy: For future syntheses of the same or similar peptides, incorporate aggregation-disrupting elements from the start.
-
Incorporate Pseudoproline Dipeptides: Strategically replace Ser, Thr, or Cys residues with their corresponding pseudoproline dipeptides to introduce kinks in the peptide backbone and disrupt β-sheet formation.[4]
-
Use Dmb/Hmb Backbone Protection: Incorporate Dmb- or Hmb-protected amino acids at strategic positions to prevent hydrogen bonding.[5]
-
Utilize a Low-Loading Resin: A resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, reducing inter-chain interactions.
-
Microwave-Assisted Synthesis: Employ microwave energy to enhance both coupling and deprotection efficiency, which can help to overcome aggregation.[2][6]
-
Data Presentation: Comparison of Anti-Aggregation Strategies
| Strategy | Peptide Sequence/Context | Reported Yield/Purity Improvement |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in product yield.[1] |
| Synthesis of Aβ 1–42 | Crude yield increased from 33% to 57%.[1] | |
| Dmb/Hmb Backbone Protection | Difficult hydrophobic peptides | Improved reaction rates, higher yields, and fewer impurities.[5] |
| Asp-Gly containing sequences | Prevents aspartimide formation.[7][5] | |
| Microwave-Assisted SPPS | A-beta 1-42 | Achieved 68% crude purity in under four hours.[6] |
| Sterically hindered amino acids | Enhanced coupling efficiency and reduced reaction times.[2] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in DMF.
-
Add DIPEA to the solution and pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.[1]
Protocol 2: Incorporation of a Dmb-Protected Dipeptide
This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)
-
DMF/DCM (2:1)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling.[1]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.[1]
Protocol 3: Microwave-Assisted Solid-Phase Peptide Synthesis
This protocol outlines a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[1]
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 75-90°C) for a specified time (e.g., 5-10 minutes).[2]
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the entire sequence.
Visualizations
Caption: Mechanism of peptide aggregation on a solid support during SPPS.
Caption: Decision-making workflow for troubleshooting peptide aggregation.
Caption: Overview of common strategies to prevent peptide aggregation.
References
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered β-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered β-amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency with sterically hindered β-amino acids?
Low coupling efficiency with sterically hindered β-amino acids is most commonly attributed to:
-
Steric Hindrance: The bulky side chains or substitution patterns on the β-amino acid backbone physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[1][2]
-
Reduced Nucleophilicity: The steric bulk on the β-amino acid can also diminish the nucleophilicity of the incoming amine, making it a less effective reactant.[2]
-
Secondary Structure Formation and Aggregation: Peptide chains containing β-amino acids can adopt stable secondary structures, such as β-sheets, which can lead to on-resin aggregation.[3][4] This aggregation can block reactive sites and hinder the diffusion of reagents.[1][3]
-
Inappropriate Coupling Reagents: Standard coupling reagents, such as carbodiimides (e.g., DCC, DIC), are often not potent enough to overcome the significant steric barrier presented by these amino acids.[1][2][5]
Q2: My standard coupling protocol with DCC/DIC is failing for a hindered β-amino acid. What should I do?
Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are frequently inefficient for coupling sterically hindered amino acids.[1][6] It is highly recommended to switch to a more potent class of coupling reagents, such as:
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive activated esters that can more effectively overcome the steric barrier.[1][5]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for promoting rapid bond formation with bulky residues.[5][6]
Q3: Which coupling reagents are the most effective for sterically hindered β-amino acids?
For challenging couplings involving sterically hindered β-amino acids, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered among the most efficient because they form OAt esters, which are more reactive.[1]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly effective reagent that is based on OxymaPure, making it a safer alternative to reagents based on the potentially explosive HOBt or HOAt.[7][8]
Q4: How can I minimize racemization during the coupling of hindered β-amino acids?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern.[2] To minimize it:
-
Use appropriate additives: Additives like HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure are superior to HOBt (Hydroxybenzotriazole) in suppressing racemization.[2]
-
Choose the right base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base such as DIPEA.[2]
-
Optimize reaction temperature: If heating is necessary, use the lowest effective temperature for the shortest possible time.[2]
-
Consider phosphonium-based reagents: Reagents like PyBOP and PyAOP are generally associated with lower levels of racemization.[2]
Q5: What is the role of solvents and temperature in these coupling reactions?
Solvents and temperature play a critical role in the success of coupling sterically hindered β-amino acids.
-
Solvents: The solvent must effectively solvate the peptide-resin complex to prevent aggregation.[5] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties.[5] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.[5]
-
Temperature: Gently heating the reaction can help overcome the activation energy of the coupling. However, this must be done cautiously to minimize the risk of racemization.[5] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly by utilizing microwave energy to heat the reaction.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of sterically hindered β-amino acids.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Coupling Yield | Inefficient activation of the amino acid due to steric hindrance. | 1. Switch to a more potent coupling reagent: Use aminium/uronium salts (HATU, HCTU, COMU) or phosphonium salts (PyBOP, PyAOP).[1][5] 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to overnight.[5] 3. Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagents.[9] 4. Perform a double coupling: After the initial coupling, repeat the procedure with a fresh solution of the activated amino acid.[6][9] |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance slowing the reaction rate; peptide aggregation. | 1. Perform a second coupling (recoupling): Immediately add a fresh preparation of activated amino acid.[6] 2. Increase temperature: Utilize microwave-assisted synthesis or gentle conventional heating.[5] 3. Improve solvation: Switch to NMP as the solvent or use a solvent mixture.[5] 4. Capping: If recoupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[6] |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at one or more steps. | 1. Optimize coupling for each hindered residue: Employ double coupling or extended reaction times for problematic steps.[6][9] 2. Monitor each coupling: Use the Kaiser test after each coupling to ensure completion before proceeding.[10] |
| Racemization or Diastereomeric Impurities | Over-activation of the carboxylic acid; use of a strong base; prolonged reaction at elevated temperatures. | 1. Reduce pre-activation time: Minimize the time the amino acid is activated before adding it to the resin.[2] 2. Use a milder base: Substitute DIPEA with NMM or collidine.[2] 3. Use racemization-suppressing additives: Incorporate HOAt or Oxyma Pure in the coupling cocktail.[2] 4. Consider Acyl Fluoride formation: For extremely difficult couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be effective and may reduce racemization.[5][11] |
Quantitative Data on Coupling Reagent Performance
The efficacy of various coupling reagents can vary significantly based on the specific sterically hindered β-amino acid and the peptide sequence. The following table summarizes general performance characteristics.
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Couplings | Racemization Risk | Key Considerations |
| DCC/DIC | Carbodiimide | Low | Moderate to High | Often insufficient for hindered couplings; requires an additive like HOBt or Oxyma.[1] |
| HBTU/TBTU | Aminium/Uronium | High | Low | Widely used and effective for many difficult couplings.[7] |
| HATU | Aminium/Uronium | Very High | Very Low | Highly efficient due to the formation of reactive OAt esters; often the reagent of choice for very hindered systems.[7] |
| HCTU | Aminium/Uronium | High | Low | More reactive than HBTU due to the formation of a O-6-ClBt ester.[5] |
| PyBOP | Phosphonium | High | Low | Efficient and avoids potential guanidinylation side reactions associated with some uronium reagents.[6][7] |
| PyAOP | Phosphonium | Very High | Very Low | Highly effective, particularly for N-methylated amino acids.[1] |
| COMU | Aminium/Uronium | Very High | Very Low | Comparable efficiency to HATU; based on OxymaPure, offering a better safety profile.[7][8] |
Experimental Protocols
Protocol 1: Standard Double Coupling using HATU
This protocol is recommended for a single, sterically hindered β-amino acid coupling that has proven difficult.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in an appropriate solvent like DMF.
-
First Coupling Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-β-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[5]
-
First Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid.
-
Confirmation: After the second coupling and subsequent washing, perform a Kaiser test to confirm the absence of free primary amines.[6]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is for cases where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered β-amino acid (1 equivalent) in an anhydrous solvent such as DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[5]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed. Monitor the reaction progress carefully.
-
Washing: Once the reaction is complete, wash the resin extensively with DMF and DCM.
Visual Guides
Troubleshooting Workflow for Incomplete Coupling
Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.
Logic for Selecting a Coupling Strategy
Caption: A logical flow for choosing an appropriate coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: N-β-Fmoc-L-β-glutamine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of N-β-Fmoc-L-β-glutamine in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides
Encountering unexpected results in your peptide synthesis can be challenging. This guide provides solutions to common problems associated with the use of N-β-Fmoc-L-β-glutamine.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Unexpected mass loss of 17 Da in the final peptide. | Formation of a pyroglutamate derivative at the N-terminus if β-glutamine is the N-terminal residue.[1][2] This occurs via intramolecular cyclization of the N-terminal amine with the side-chain amide.[1][2] | - Use a side-chain protecting group on the β-glutamine, such as the trityl (Trt) group (Fmoc-β-Gln(Trt)-OH).[1][3] - For N-terminal β-glutamine, consider coupling the subsequent amino acid immediately after deprotection to minimize the time the free N-terminal amine is exposed. - If pyroglutamate formation is still a significant issue, enzymatic treatment with pyroglutamate aminopeptidase can be used to remove the pyroglutamate residue post-synthesis. |
| Unexpected mass loss of 18 Da in the final peptide. | Dehydration of the β-glutamine side-chain amide to a nitrile.[1][3] This is more likely to occur during the activation step, especially with carbodiimide-based coupling reagents.[1] | - Employ a side-chain protecting group, with the trityl (Trt) group being the most effective choice (Fmoc-β-Gln(Trt)-OH).[1][3] - Utilize coupling reagents less prone to causing dehydration, such as phosphonium- or aminium-based reagents (e.g., HBTU, HATU, PyBOP).[4] |
| Incomplete coupling or low yield of the target peptide. | Steric hindrance from the β-amino acid backbone and/or the side-chain protecting group. Aggregation of the growing peptide chain. | - Increase the coupling time and/or temperature. - Use a higher excess of the protected β-amino acid and coupling reagents. - Employ more potent coupling reagents like HATU or COMU. - To disrupt aggregation, consider using solvents like NMP or adding chaotropic salts. |
| Difficulty in cleaving the peptide from the resin or removing the side-chain protecting group. | Inappropriate cleavage cocktail or insufficient cleavage time for the protecting groups used, particularly the Trt group on β-glutamine. | - For peptides containing Trp, Met, or Cys residues, use a cleavage cocktail with appropriate scavengers (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT).[5] - For less sensitive peptides, a standard "odorless" cocktail like Reagent B (TFA/TIS/water) can be used.[5] - Ensure a sufficient cleavage time (typically 2-4 hours) and adequate volume of the cleavage cocktail.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with N-β-Fmoc-L-β-glutamine in SPPS?
The primary side reactions are analogous to those of its α-amino acid counterpart, L-glutamine, and include:
-
Pyroglutamate Formation: This occurs when an N-terminal β-glutamine residue undergoes intramolecular cyclization to form a five-membered lactam ring, resulting in a mass loss of 17 Da.[1][2] This modification blocks the N-terminus, preventing further elongation of the peptide chain.
-
Side-Chain Dehydration: The side-chain amide of β-glutamine can be dehydrated to form a nitrile during the activation step of the coupling reaction.[1][3] This results in a mass loss of 18 Da. This side reaction is particularly prevalent when using carbodiimide-based coupling reagents like DCC or DIC.[4]
Q2: How can I prevent pyroglutamate formation when using N-β-Fmoc-L-β-glutamine?
The most effective method to prevent pyroglutamate formation is the use of a side-chain protecting group on the β-glutamine residue. The trityl (Trt) group is the most commonly used and highly effective protecting group for this purpose (i.e., using Fmoc-β-Gln(Trt)-OH).[3][7] The bulky Trt group sterically hinders the N-terminal amine from attacking the side-chain amide.
Q3: What factors influence the rate of side-chain dehydration of β-glutamine?
The rate of dehydration is influenced by several factors:
-
Coupling Reagents: Carbodiimide-based reagents (DCC, DIC) are more prone to causing dehydration.[4] The use of uronium/aminium or phosphonium-based reagents (HBTU, HATU, PyBOP) is recommended to minimize this side reaction.
-
Activation Time: Longer activation times can increase the likelihood of dehydration.
-
Temperature: Higher coupling temperatures may also promote this side reaction.
-
Side-Chain Protection: The absence of a side-chain protecting group makes the amide more susceptible to dehydration. The use of Fmoc-β-Gln(Trt)-OH is the standard method to prevent this.[3][7]
Q4: How does the reactivity of β-glutamine compare to α-glutamine in SPPS?
β-amino acids, including β-glutamine, are generally less reactive than their α-amino acid counterparts due to increased steric hindrance from the additional methylene group in the backbone. This can lead to slower coupling kinetics, often requiring longer reaction times, higher temperatures, or more potent coupling reagents to achieve complete incorporation. While the types of side reactions (pyroglutamate formation and dehydration) are similar, the rates may differ due to the different geometry and reactivity of the β-amino acid.
Quantitative Data Summary
While direct quantitative comparisons of side reactions for N-β-Fmoc-L-β-glutamine versus its α-counterpart are not extensively reported in the literature, the following table summarizes the key factors influencing these side reactions for glutamine in general. The trends are expected to be similar for β-glutamine, although the absolute percentages may vary.
| Side Reaction | Influencing Factor | Condition | Expected Outcome |
| Pyroglutamate Formation | N-terminal residue | Unprotected Gln | High probability of cyclization, especially in basic conditions. |
| Side-chain protection | Gln(Trt) | Significantly reduced/eliminated.[3] | |
| Side-Chain Dehydration | Coupling Reagent | DIC/HOBt | Higher risk of nitrile formation.[1] |
| Coupling Reagent | HBTU/HATU | Lower risk of nitrile formation.[4] | |
| Side-chain protection | Gln(Trt) | Dehydration is effectively prevented.[7] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-β-Gln(Trt)-OH in Manual SPPS
This protocol describes a standard procedure for the incorporation of Fmoc-β-Gln(Trt)-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-Gln(Trt)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-β-Gln(Trt)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and agitate for 2-5 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the potentially lower reactivity of β-amino acids, a longer coupling time is recommended compared to α-amino acids.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection of a β-Glutamine Containing Peptide
This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the Trt side-chain protecting group.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol for peptides with sensitive residues)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 3: Analytical HPLC for Side Product Detection
Instrumentation:
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
UV detector set at 214 nm and 280 nm
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Gradient: A typical gradient would be a linear increase from 5% to 95% B over 30 minutes at a flow rate of 1 mL/min. The gradient may need to be optimized depending on the peptide sequence.
Analysis:
-
The desired peptide will have a specific retention time.
-
The pyroglutamate-containing peptide will typically elute slightly earlier than the full-length peptide due to the loss of a positive charge at the N-terminus.
-
The dehydrated peptide (containing a nitrile) will be more hydrophobic and will likely elute later than the desired peptide.
Protocol 4: Mass Spectrometry Analysis
Mass spectrometry is a crucial tool for confirming the identity of the desired peptide and characterizing any side products.
-
Expected Mass: Calculate the theoretical average mass of the target peptide.
-
Pyroglutamate Formation: Look for a peak corresponding to the target peptide mass minus 17.03 Da (loss of NH₃).
-
Dehydration: Look for a peak corresponding to the target peptide mass minus 18.01 Da (loss of H₂O).
-
Tandem MS (MS/MS): Fragmentation analysis can confirm the peptide sequence and pinpoint the location of any modifications. For β-amino acids, the fragmentation pattern may differ from that of α-peptides, with potentially unique cleavage sites around the β-amino acid residue.
Visualizations
Caption: Common side reactions of N-terminal β-glutamine in SPPS.
Caption: Mechanism of pyroglutamate formation from N-terminal β-glutamine.
Caption: Mechanism of β-glutamine side-chain dehydration.
Caption: Troubleshooting workflow for unexpected mass spectrometry results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. portlandpress.com [portlandpress.com]
Technical Support Center: Strategies to Improve Yield and Purity of Beta-Peptides
Welcome to the technical support center for beta-peptide synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve the yield and purity of their target peptides.
Frequently Asked Questions (FAQs)
Synthesis
Q1: My solid-phase peptide synthesis (SPPS) is resulting in a low yield of the target beta-peptide. What are the common causes and solutions?
A1: Low yield in SPPS of beta-peptides is often due to on-resin aggregation, which makes the growing peptide chain inaccessible for subsequent coupling reactions, leading to truncated sequences.[1] This is particularly prevalent with hydrophobic sequences.[2]
Strategies to Mitigate Aggregation and Improve Yield:
-
Incorporate Aggregation-Disrupting Elements: The use of pseudoproline dipeptides or backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[3][4]
-
Optimize Solvents: Switching to solvents like N-methylpyrrolidone (NMP) or adding co-solvents such as dimethylsulfoxide (DMSO) can improve solvation of the peptide-resin.[4][5] Using mixed solvents like 20% trifluoroethanol (TFE) in DMF can also accelerate coupling rates.[5]
-
Modify Synthesis Conditions: Increasing the temperature, sometimes with microwave assistance, can help overcome difficult couplings.[4][6] Additionally, using a resin with a lower loading capacity increases the distance between peptide chains, reducing intermolecular aggregation.[6]
-
Enhance Coupling Efficiency: Use highly efficient coupling reagents like HATU or HCTU.[5] Increasing the concentration of the amino acid and coupling reagent solution (e.g., to 0.5 M) can also drive the reaction to completion.[7]
Q2: I'm observing significant deletion sequences in my crude product. How can I improve coupling efficiency for difficult residues?
A2: Incomplete coupling reactions are a primary cause of deletion sequences. Certain amino acids or sequences are notoriously difficult to couple.
Solutions for Inefficient Coupling:
-
Double Coupling: For challenging residues like proline, arginine, or when coupling multiple identical amino acids in a row, performing the coupling step twice ("double coupling") can significantly improve the outcome.[7]
-
Potent Coupling Reagents: Employ uronium/aminium-based coupling reagents such as HATU, HBTU, or HCTU, which are known for their high reactivity and ability to minimize side reactions.[5][8]
-
Capping: After a coupling step, any unreacted amino groups can be permanently blocked using an acetylating agent like acetic anhydride. This "capping" prevents the formation of deletion sequences and simplifies purification.[1][9]
Purification
Q3: My beta-peptide is aggregating during HPLC purification, leading to broad, unresolved peaks. How can I improve the separation?
A3: Aggregation is a major hurdle during the purification of beta-peptides, especially under the acidic conditions of traditional reverse-phase HPLC (RP-HPLC).[1]
Strategies to Prevent Aggregation During HPLC:
-
High-pH Mobile Phase: Using a high-pH mobile phase (e.g., 20 mM ammonium hydroxide, NH₄OH) can keep beta-peptides, which often have a low isoelectric point (pI), in a monomeric state.[1][10] This results in sharper, better-resolved peaks.
-
Alternative Stationary Phases: Hydrophobic poly(styrene/divinylbenzene) (PLRP-S) stationary phases have been shown to be effective for purifying aggregation-prone peptides like Amyloid beta under high pH conditions.[11]
-
Sample Dissolution Solvent: Dissolving the crude peptide in solvents like DMSO or a basic aqueous solution (e.g., 1% NH₄OH) before injection can break up pre-formed aggregates.[2]
-
Elevated Temperature: Increasing the column temperature (e.g., to 60-80°C) can enhance peptide solubility in the mobile phase and improve peak shape.[12]
Q4: What are the best practices for developing an HPLC purification protocol for a new beta-peptide?
A4: A systematic approach is required to develop an efficient purification method.
Protocol Development Steps:
-
Analytical Scouting: First, optimize the separation on an analytical column with the same packing material as the intended preparative column.[13]
-
Gradient Optimization: Start with a broad scouting gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to determine the approximate elution concentration. Then, run a shallower, more focused gradient around that concentration to improve resolution.[2]
-
Solvent System Selection: While 0.1% trifluoroacetic acid (TFA) in water/acetonitrile is standard, consider high-pH modifiers like ammonium hydroxide for aggregation-prone peptides.[10][13]
-
Scale-Up: Once analytical conditions are optimized, scale up to a semi-preparative or preparative column, adjusting the flow rate and sample load accordingly.[13]
Side Reactions
Q5: How can I prevent aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser?
A5: Aspartimide formation is a common base-catalyzed side reaction that leads to a mixture of α- and β-peptides.[6][14]
Prevention Strategies:
-
Backbone Protection: Introducing a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the backbone nitrogen of the amino acid preceding the aspartic acid can prevent this cyclization.[4]
-
Optimized Deprotection: Adding HOBt to the piperidine solution used for Fmoc deprotection can suppress aspartimide formation.[6]
-
Use of Dipeptides: Utilizing pre-formed Dmb-dipeptides to introduce the problematic Asp-Gly sequence can also be effective.[6]
Q6: My peptide contains a methionine residue that is getting oxidized. What is the best way to handle this?
A6: Methionine is susceptible to oxidation, forming methionine sulfoxide.
Solutions for Methionine Oxidation:
-
Use Scavengers: Add reducing agents like dithiothreitol (DTT) to the cleavage cocktail to suppress oxidation during this step.[4]
-
Synthesize and Purify the Oxidized Form: In some cases, it is easier to intentionally synthesize with methionine sulfoxide or allow oxidation to occur. The oxidized peptide can then be purified and subsequently reduced to the native form.[4]
Troubleshooting Guides
Low Synthesis Yield
| Symptom | Possible Cause | Recommended Action | Citation |
| Low final yield of crude peptide | Peptide Aggregation on Resin: The growing peptide chains are self-associating, hindering reagent access. | 1. Switch to a higher-swelling resin (e.g., PEG-based).2. Use a lower-loading resin.3. Incorporate pseudoproline dipeptides at key positions.4. Use backbone protection (e.g., Hmb-protected amino acids). | [4][6] |
| Multiple peaks in crude HPLC, many with lower mass than expected | Incomplete Coupling: Steric hindrance or aggregation is preventing complete reaction at each step, leading to truncated sequences. | 1. Use a more potent coupling reagent (e.g., HATU, HCTU).2. Increase reagent concentration.3. Perform "double couplings" for difficult residues.4. Add a capping step after coupling to terminate unreacted chains. | [5][7][9] |
| Low yield after dipeptide stage, especially with Proline | Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide cleaves it from the resin. | 1. Use a 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.2. Couple the third amino acid immediately and quickly after deprotection of the second. | [6] |
Poor HPLC Purification Profile
| Symptom | Possible Cause | Recommended Action | Citation |
| Broad, tailing, or split peaks | On-Column Aggregation: The peptide is aggregating on the stationary phase. | 1. Switch to a high-pH mobile phase (e.g., using NH₄OH instead of TFA).2. Increase the column temperature (e.g., 60°C).3. Dissolve the crude peptide in DMSO or a basic solution prior to injection. | [2][10][12] |
| Poor resolution between target peptide and impurities | Suboptimal Separation Conditions: The mobile phase gradient or stationary phase is not suitable for resolving closely related species. | 1. Optimize the gradient to be shallower around the elution point of the target peptide.2. Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).3. For isomers, consider alternative mobile phase additives or pH. | [13][15] |
| No peptide eluting from the column | Precipitation/Irreversible Binding: The peptide is either precipitating upon injection or binding irreversibly to the column. | 1. Ensure the peptide is fully dissolved in the injection solvent. Consider using DMSO or including organic modifiers like isopropanol.2. Check for compatibility between the injection solvent and the initial mobile phase conditions.3. Use a stronger organic mobile phase (e.g., with isopropanol). | [2][12] |
Experimental Protocols
Protocol 1: High-pH RP-HPLC for Beta-Peptide Purification
This protocol is adapted for purifying aggregation-prone beta-peptides.[10][11]
-
Buffer Preparation:
-
Buffer A (Aqueous): 20 mM Ammonium Hydroxide (NH₄OH) in ultrapure water. (Add ~1.3 mL of 28% NH₄OH solution to 1 L of water).
-
Buffer B (Organic): 80% Acetonitrile, 20 mM NH₄OH. (Add ~1.3 mL of 28% NH₄OH to a solution of 800 mL HPLC-grade acetonitrile and 200 mL ultrapure water).
-
-
Sample Preparation:
-
Dissolve the lyophilized crude beta-peptide in a minimal amount of a suitable solvent. For highly aggregation-prone peptides, 100% DMSO or 1% aqueous NH₄OH can be effective.[2]
-
-
Chromatographic Conditions:
-
Column: Poly(styrene/divinylbenzene) column (e.g., PLRP-S) is recommended. A C18 column can also be used.
-
Flow Rate: Adjust based on column dimensions (e.g., 6 mL/min for a 10 mm ID semi-preparative column).
-
Detection: Monitor UV absorbance at 214 nm and 280 nm.
-
Gradient: Develop an optimized linear gradient based on analytical scouting runs. A typical starting point could be 15-45% Buffer B over 30 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC and confirm identity with Mass Spectrometry (MS).
-
-
Post-Purification:
-
Pool the fractions with the desired purity (>95%).
-
Immediately freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.[13]
-
Protocol 2: Capping Unreacted Amino Groups During SPPS
This protocol prevents the formation of deletion sequences.
-
Post-Coupling Wash: After the coupling reaction is complete, wash the peptide-resin thoroughly with DMF (3-5 times).
-
Capping Solution Preparation: Prepare a capping solution of 5% acetic anhydride and 5% pyridine (or DIPEA) in DMF (v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 5-10 minutes at room temperature.
-
Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.
-
Proceed: Continue to the Fmoc deprotection step for the next cycle.
Visualized Workflows
Caption: Troubleshooting workflow for low yield/purity in SPPS.
Caption: Logical workflow for beta-peptide HPLC purification.
References
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. biotage.com [biotage.com]
- 3. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. jpt.com [jpt.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Incomplete Fmoc Deprotection in β-Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to incomplete Nα-Fmoc deprotection during solid-phase peptide synthesis (SPPS), with a particular focus on β-peptides which can present unique challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis workflow in a direct question-and-answer format.
Q1: I suspect incomplete Fmoc deprotection. What are the initial diagnostic steps?
A1: Initial diagnosis involves a combination of qualitative colorimetric tests on the resin and quantitative analysis of the deprotection filtrate. The most immediate method is the Kaiser test, which detects the presence of free primary amines.[1]
-
Positive Kaiser Test (Deep Blue Color): Indicates the presence of free N-terminal amines, suggesting successful Fmoc deprotection.[1]
-
Negative Kaiser Test (Yellow/Colorless): Suggests the absence of free primary amines, indicating that the Fmoc group is still attached.[1][2]
For a more definitive and quantitative assessment, HPLC and Mass Spectrometry of a small, cleaved sample of the peptide-resin is the gold standard.[2] Incomplete deprotection will be evident by the presence of a species with a mass 222.24 Da higher than the target peptide, corresponding to the mass of the Fmoc group.[2][3]
Q2: My Kaiser test is negative or weak after the standard deprotection protocol. What are the common causes and how can I fix this?
A2: A negative or weak Kaiser test is a clear indicator of inefficient Fmoc removal. The primary causes can be grouped into reagent issues, reaction conditions, and sequence-specific difficulties.
Common Causes and Solutions:
| Cause | Recommended Solution(s) |
| Degraded Reagents | Use fresh, high-quality piperidine for your deprotection solution. Piperidine can degrade over time.[1] |
| Incorrect Reagent Concentration | Ensure your deprotection solution is prepared correctly. The standard concentration is 20% piperidine in DMF.[1] |
| Insufficient Deprotection Time | For "difficult" sequences, including some β-peptides, extend the deprotection time or perform an additional deprotection step.[1][4] |
| Peptide Aggregation | The growing peptide chain, especially with hydrophobic residues, can form secondary structures like β-sheets that block reagent access.[3][5] To mitigate this: • Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP).[3] • Consider adding chaotropic salts (e.g., LiCl) to the deprotection solution to disrupt secondary structures.[3] |
| Steric Hindrance | Bulky amino acids adjacent to the Fmoc-protected residue can physically block the piperidine base.[1] • Increase the deprotection time and/or temperature (e.g., 40-50°C).[1] • For very resistant cases, use a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[1][6] |
| Poor Resin Swelling | Inadequate swelling of the resin can limit reagent accessibility. Ensure the resin is fully swollen in the synthesis solvent (e.g., DMF) for at least 30-60 minutes before starting the synthesis.[7] |
Q3: The UV absorbance monitoring on my automated synthesizer is showing an unusual curve. What does this mean?
A3: Automated synthesizers often monitor the UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc removal and has a characteristic maximum absorbance around 301 nm.[1][2][8] An ideal curve shows a sharp peak that returns to baseline, indicating rapid and complete deprotection. Deviations can signal problems:
-
Broad Peak: A broad peak that is slow to return to baseline often indicates slow or incomplete deprotection. This is common with sequences prone to aggregation or steric hindrance.[2][9]
-
Failure to Return to Baseline: This may also suggest slow deprotection kinetics, where the Fmoc group is still being slowly removed during the wash steps.[2]
If you observe these patterns, it is advisable to perform a manual Kaiser test to confirm the status of the deprotection before proceeding to the next coupling step.
Q4: I'm working with a known "difficult sequence" prone to aggregation. What proactive strategies can I employ?
A4: For sequences known to be challenging, particularly those containing repeating hydrophobic β-amino acids, a more aggressive deprotection strategy is warranted from the outset.
-
Use Stronger Reagents: A solution of 2% DBU in DMF can be used in place of 20% piperidine.[1] DBU is a non-nucleophilic base that is highly effective at removing Fmoc groups in hindered environments.[6]
-
Elevate Temperature: Performing the deprotection step at a higher temperature (e.g., 40-50°C) can help disrupt secondary structures and increase reaction kinetics.[1]
-
Change Solvents: Using NMP instead of DMF can improve the solvation of the growing peptide chain and reduce aggregation.[3][10]
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
A1: The most common method for Fmoc removal is treatment of the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[3][7] A typical protocol involves a two-step treatment: an initial short treatment (1-3 minutes) followed by a longer treatment (10-15 minutes) to ensure complete removal.[3][11]
Q2: How does the structure of β-amino acids affect Fmoc deprotection?
A2: The substitution pattern on the β-amino acid backbone can significantly influence the rate of Fmoc deprotection. Bulky substituents on the α or β carbons can create steric hindrance, slowing the approach of the piperidine base. Furthermore, sequences of β-peptides can adopt stable secondary structures (helices or sheets) that are different from α-peptides, which can lead to aggregation and reduced reagent accessibility.
Q3: Are there alternatives to piperidine for Fmoc deprotection?
A3: Yes, several alternatives are available, particularly for difficult sequences or to address specific side reactions.
Comparison of Common Deprotection Reagents:
| Reagent | Typical Concentration & Solvent | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Well-established, effective for most sequences.[3] | Can be less effective for aggregated or sterically hindered sequences.[1] Can cause side reactions like aspartimide formation.[6] |
| 4-Methylpiperidine (4-MePip) | 20% in DMF | As effective as piperidine; not a controlled substance in some regions.[1][4] | Similar potential for side reactions as piperidine.[4] |
| DBU | 2% in DMF | Stronger, non-nucleophilic base; very effective for difficult sequences.[1] Faster deprotection times.[6] | Can catalyze side reactions like aspartimide formation if not used carefully.[6] |
| Piperazine | 5-10% in DMF or NMP | Can reduce diketopiperazine formation.[12][13] Safer alternative to piperidine.[14] | May be less efficient than piperidine for some sequences.[4] |
Q4: What are the consequences of incomplete Fmoc deprotection?
A4: The consequences can be severe and compromise the entire synthesis. If the Fmoc group is not removed, the subsequent amino acid cannot be coupled.[2] This leads to the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification, resulting in a complex crude product and significantly reduced overall yield.[2][15]
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This qualitative test detects free primary amines on the resin.[1]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1 g of Ninhydrin dissolved in 20 ml of n-butanol.
-
Solution C: 80 g of Phenol dissolved in 20 ml of n-butanol.
Procedure:
-
After the final wash of the deprotection step, collect a small sample of resin (10-20 beads) in a small glass test tube.[2]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[2]
-
Heat the test tube at 100-110°C for 5 minutes.[2]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads and Solution: Positive result. Free primary amines are present, indicating successful deprotection.[1]
-
Yellow/Colorless Beads and Solution: Negative result. No free primary amines are detected, indicating incomplete deprotection.[1][2]
-
Blue Beads, Colorless Solution: Incomplete deprotection. Consider extending the deprotection time or recoupling.[1]
Protocol 2: UV-Vis Spectrophotometry for Deprotection Monitoring
This method quantifies the release of the dibenzylfulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[1][8]
Procedure:
-
Collect the filtrate from both the short (1-3 min) and long (10-15 min) deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).[8]
-
Dilute the collected solution to the mark with DMF and mix thoroughly. Further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.[8]
-
Using a quartz cuvette (1 cm path length), blank the spectrophotometer with a fresh solution of 20% piperidine in DMF.[8]
-
Measure the absorbance of the diluted filtrate at ~301 nm.[1][8]
-
The amount of Fmoc removed can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm in DMF is typically taken as 7800 M⁻¹cm⁻¹.
Protocol 3: HPLC Analysis for Incomplete Deprotection
This is the most definitive method for confirming and quantifying incomplete deprotection.[2]
Procedure:
-
Resin Sampling: After the suspected incomplete deprotection and subsequent washing steps, take a small, known mass of the dried peptide-resin (approx. 5-10 mg).[3]
-
Cleavage: Treat the resin sample with an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin.[3][15]
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.[3][15]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[3][15]
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by reverse-phase HPLC, coupled with a mass spectrometer.[3]
-
Interpretation: The presence of a significant peak corresponding to the mass of the desired peptide + 222.24 Da confirms incomplete deprotection.[2][3]
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: The basic cycle of solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Use of Chaotropic Salts to Reduce Aggregation in Beta-Peptide SPPS
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing chaotropic salts to mitigate aggregation during the Solid-Phase Peptide Synthesis (SPPS) of beta-peptides.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during SPPS and why is it a problem for beta-peptide synthesis?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures. For beta-peptides, the altered backbone geometry can also influence aggregation propensity. This aggregation can render the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps, ultimately leading to low yields and difficult purifications.[1][2]
Q2: How do chaotropic salts help in reducing aggregation in beta-peptide SPPS?
A2: Chaotropic salts are substances that disrupt the hydrogen-bonding network of water and other molecules.[1] In the context of SPPS, they interfere with the non-covalent interactions, such as hydrogen bonds, that cause the peptide chains to aggregate. By disrupting these interactions, the peptide-resin becomes better solvated, improving the accessibility of the terminal amine for the incoming activated amino acid and enhancing coupling efficiency.[3]
Q3: What are some commonly used chaotropic salts in SPPS?
A3: Common chaotropic salts used to disrupt peptide aggregation during SPPS include lithium chloride (LiCl), potassium thiocyanate (KSCN), sodium perchlorate (NaClO4), and guanidinium chloride.[1]
Q4: When should I consider using chaotropic salts in my beta-peptide synthesis?
A4: You should consider using chaotropic salts under the following circumstances:
-
Sequence-specific difficulties: If you are synthesizing a beta-peptide sequence known to be prone to aggregation, such as those containing a high proportion of hydrophobic or β-branched residues.[2][3]
-
Poor coupling efficiency: When standard coupling protocols result in low yields or significant deletion products, as indicated by monitoring techniques like the Kaiser test.[2]
-
Visible resin aggregation: If the peptide-resin appears clumpy, does not swell properly, or exhibits poor mixing in the reaction solvent.[1][2]
Q5: Are there any potential downsides to using chaotropic salts?
A5: While effective, it is crucial to thoroughly wash the resin to remove all traces of the chaotropic salt after the coupling or treatment step. Residual salt can potentially interfere with subsequent reactions in the synthesis cycle.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser test after coupling, indicating incomplete reaction. | On-resin aggregation of the beta-peptide is blocking the N-terminus. | 1. Introduce a chaotropic salt wash: Before the coupling step, wash the resin with a solution of 0.4 M LiCl in DMF.[3] 2. Perform the coupling in the presence of a chaotropic salt: Add the chaotropic salt directly to the coupling reaction mixture. 3. Consider alternative strategies: If aggregation persists, explore other methods such as using backbone-protected beta-amino acids (e.g., with Hmb or Dmb groups) or synthesizing at an elevated temperature.[1] |
| Low crude peptide yield after cleavage. | Accumulation of deletion sequences due to incomplete couplings throughout the synthesis caused by aggregation. | 1. Prophylactic use of chaotropic salts: For known difficult beta-peptide sequences, incorporate a chaotropic salt in the coupling steps from the beginning of the synthesis. 2. Optimize chaotropic salt concentration: The optimal concentration may vary depending on the sequence. A typical starting point is 0.4 M for LiCl.[3] |
| Poor solubility of the cleaved crude beta-peptide. | Aggregation on the solid phase can carry over to the cleaved peptide, making purification challenging. | 1. Use of chaotropic agents during purification: Consider adding a chaotropic agent, such as guanidinium chloride, to the purification buffers to improve the solubility of the crude peptide.[3] |
| Resin beads are clumping and not swelling properly. | Severe on-resin aggregation is preventing proper solvation of the peptide-resin matrix. | 1. Immediate intervention with a chaotropic salt wash: Wash the resin multiple times with a solution of a chaotropic salt (e.g., 0.8 M NaClO4 in DMF) to attempt to break up the aggregates. 2. Sonication: Gently sonicate the reaction vessel during the chaotropic salt wash to aid in the disaggregation process.[1] |
Data Presentation
Table 1: Commonly Used Chaotropic Salts and Typical Concentrations in SPPS
| Chaotropic Salt | Typical Concentration | Solvent |
| Lithium Chloride (LiCl) | 0.4 M | DMF |
| Sodium Perchlorate (NaClO4) | 0.8 M | DMF |
| Potassium Thiocyanate (KSCN) | 4 M | DMF |
Note: These are starting concentrations and may require optimization for specific beta-peptide sequences.
Table 2: Qualitative Comparison of Strategies to Reduce Aggregation in "Difficult" Peptide Sequences
| Strategy | General Effectiveness | Key Considerations |
| Chaotropic Salts | High | Requires thorough washing to remove residual salt. |
| Backbone Protection (Hmb/Dmb) | Very High | Requires specialized, more expensive amino acid derivatives.[1] |
| Pseudoproline Dipeptides | Very High | Applicable only at specific residue positions (e.g., Ser, Thr).[4] |
| Elevated Temperature (Microwave) | High | Can be very effective but may increase the risk of side reactions.[2] |
| Alternative Solvents (NMP, DMSO) | Moderate to High | Can improve solvation but may not be sufficient for severe aggregation.[1] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash Prior to Coupling
-
Following the standard Fmoc-deprotection and subsequent DMF washes of the peptide-resin, drain the reaction vessel.
-
Add a solution of 0.4 M LiCl in DMF to the resin, ensuring the resin is fully suspended.
-
Agitate the resin slurry for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to completely remove the chaotropic salt.
-
Proceed with the standard amino acid coupling protocol.
Protocol 2: Coupling in the Presence of a Chaotropic Salt
-
Perform the Fmoc-deprotection and initial DMF washes as per your standard protocol.
-
In a separate vessel, prepare the activated amino acid solution.
-
Dissolve the appropriate chaotropic salt (e.g., LiCl to a final concentration of 0.4 M) in the activated amino acid solution.
-
Add the chaotropic salt-containing coupling solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for the desired time (typically 1-2 hours).[3]
-
Drain the reaction vessel.
-
Wash the resin extensively with DMF to remove excess reagents and the chaotropic salt.
-
Perform a coupling completion test (e.g., Kaiser test).
Mandatory Visualizations
Caption: Troubleshooting workflow for on-resin aggregation using a chaotropic salt wash.
Caption: Logical relationship of chaotropic salt action on beta-peptide aggregation.
References
double coupling strategy for difficult amino acids like n-beta-Fmoc-l-beta-glutamine
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges encountered during the coupling of difficult amino acids, with a particular focus on sterically hindered residues like N-β-Fmoc-L-β-glutamine.
Troubleshooting Guide: Incomplete Coupling of Difficult Amino Acids
Issue: Low coupling efficiency or presence of deletion sequences in the final peptide product when incorporating N-β-Fmoc-L-β-glutamine or other difficult amino acids.
This is a common challenge in SPPS and can be attributed to several factors. Follow this guide to diagnose and resolve the issue.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky nature of certain amino acid side chains, and in the case of N-β-Fmoc-L-β-glutamine, the β-substitution, can physically obstruct the approach of the activated carboxyl group to the resin-bound amine.[1] This is a primary reason for slow or incomplete coupling reactions. |
| Peptide Aggregation | As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) on the solid support, especially with hydrophobic residues.[1] This aggregation can render the N-terminal amine inaccessible for the incoming amino acid. |
| Suboptimal Activation | Standard coupling reagents may not be potent enough to efficiently activate sterically hindered amino acids.[1] |
Frequently Asked Questions (FAQs)
Q1: What makes N-β-Fmoc-L-β-glutamine a "difficult" amino acid to couple?
A1: While specific literature detailing the coupling challenges of N-β-Fmoc-L-β-glutamine is limited, its structure as a β-amino acid suggests that steric hindrance is a primary concern. The position of the amino group on the β-carbon can create a bulkier presentation to the reactive N-terminus on the resin, potentially slowing down the coupling reaction.
Q2: What is a "double coupling" strategy and when should I use it?
A2: A double coupling strategy involves repeating the coupling step with a fresh portion of activated amino acid and coupling reagents after the initial coupling reaction.[2] This is a highly effective method to drive the reaction to completion, especially for difficult amino acids that are prone to incomplete coupling in a single step.[2][3] It is particularly recommended when coupling bulky amino acids like arginine or when synthesizing peptides with sequences known to aggregate.[2]
Q3: Which coupling reagents are most effective for difficult couplings?
A3: For challenging couplings, stronger activating reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyAOP, are generally more effective than standard carbodiimide reagents like DIC alone.[4][5][6][7] HATU and COMU are often highlighted for their high efficiency in coupling sterically hindered amino acids and minimizing racemization.[4][5][8]
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[9] A positive result (blue beads) indicates an incomplete coupling, suggesting the need for a second coupling. A negative result (yellow/colorless beads) signifies a complete reaction.[9]
Q5: Besides double coupling, are there other strategies to improve the coupling of difficult amino acids?
A5: Yes, several other strategies can be employed:
-
Microwave-Assisted SPPS: Increasing the reaction temperature using microwave irradiation can significantly enhance the rate and efficiency of coupling for sterically hindered amino acids.[10]
-
Solvent Choice: Using solvents with better solvating properties, such as N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl, can help disrupt peptide aggregation.[1]
-
Capping: After the coupling step, any unreacted N-terminal amines can be permanently blocked by acetylation with acetic anhydride. This prevents the formation of deletion sequences.
Quantitative Data on Coupling Strategies
The following table summarizes representative data on the effectiveness of different coupling reagents and strategies for difficult peptide sequences. Please note that specific yields can be highly sequence-dependent.
| Coupling Strategy/Reagent | Difficult Sequence Example | Crude Peptide Purity (%) | Key takeaway |
| Single Coupling (DIC/Oxyma) | octa-Arg | ~85% | Standard reagents can provide good purity for some challenging sequences. |
| Double Coupling (DIC/Oxyma) | octa-Arg | >90% | Double coupling significantly improves the purity of the crude peptide.[3] |
| HBTU | Acyl Carrier Protein (65-74) | ~50% | HOBt-based reagents can be less effective for aggregation-prone sequences.[4] |
| HCTU | Acyl Carrier Protein (65-74) | ~65% | 6-Cl-HOBt based reagents show improved performance over HBTU.[4] |
| HATU | Acyl Carrier Protein (65-74) | >80% | HOAt-based reagents like HATU are highly efficient for difficult sequences.[4][8] |
| COMU | Acyl Carrier Protein (65-74) | >80% | Oxyma-based reagents like COMU offer comparable efficiency to HATU with enhanced safety.[4][5] |
Experimental Protocols
Protocol 1: Double Coupling of a Difficult Amino Acid (e.g., N-β-Fmoc-L-β-glutamine)
This protocol outlines a general procedure for the double coupling of a sterically hindered amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
N-β-Fmoc-L-β-glutamine (or other difficult amino acid) (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
First Coupling:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes, then drain the solvent.
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Monitoring and Second Coupling: 5. Kaiser Test: Perform a Kaiser test on a small sample of the resin. 6. Decision:
- If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed to the next step in your synthesis.
- If the Kaiser test is positive (blue beads), proceed with the second coupling.
- Second Coupling: Repeat steps 2-4 with a fresh solution of activated amino acid.
- Final Washing: After the second coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step.
Protocol 2: Kaiser Test for Free Primary Amines
This protocol is used to qualitatively monitor the completion of a coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads/solution: Negative result, indicating the absence of free primary amines (complete coupling).
-
Visual Workflow
Caption: Workflow for the double coupling strategy.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Optimizing β-Amino Acid Coupling Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the impact of solvent choice on the coupling efficiency of β-amino acids in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist you in overcoming common challenges and optimizing your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider for β-amino acid coupling?
A1: The most critical solvent properties are polarity, hydrogen bonding capability, and the ability to swell the solid-phase resin.[1][2][3] Polarity influences the solubility of the protected β-amino acid and coupling reagents.[4][5] Hydrogen bonding capacity can affect the solvation of the growing peptide chain and prevent aggregation.[6] Proper resin swelling is essential to ensure that the reactive sites within the resin beads are accessible to the reagents.[7]
Q2: Which solvents are most commonly used for β-amino acid coupling and what are their primary advantages and disadvantages?
A2: The most common solvents are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[4]
-
DMF is widely used due to its excellent solvating properties for both amino acids and coupling reagents, and it promotes good resin swelling.[8] However, it can decompose over time to form dimethylamine, which can cause premature deprotection of the Fmoc group.[4]
-
NMP is often considered a superior solvent to DMF as it is more stable and provides excellent solvation, which can lead to improved coupling yields, especially for difficult sequences.[4][8] Its main disadvantages are higher cost and viscosity.[8]
-
DCM is a good solvent for swelling polystyrene resins but is less polar than DMF and NMP, which can lead to solubility issues with some protected amino acids and reagents.[4][7]
Q3: How does solvent choice impact the risk of racemization during β-amino acid coupling?
A3: The choice of solvent can influence the rate of racemization, which is the loss of stereochemical integrity at the chiral center of the amino acid. More polar solvents can sometimes increase the risk of epimerization.[9] For sterically hindered β-amino acids, the choice of coupling reagent and base in conjunction with the solvent is crucial in minimizing racemization.[10]
Q4: Can solvent mixtures be used to improve coupling efficiency?
A4: Yes, solvent mixtures can be highly effective. For "difficult sequences" prone to aggregation, mixtures such as DMSO/DMF or the use of co-solvents like trifluoroethanol (TFE) can disrupt secondary structures and improve solvation of the peptide chain, leading to better coupling outcomes.[1][6]
Q5: Are there "greener" solvent alternatives for β-amino acid coupling?
A5: Yes, research is ongoing to find more environmentally friendly solvents. Some alternatives that have been explored include N-butyl-2-pyrrolidone (NBP) and binary mixtures of solvents like dimethyl sulfoxide (DMSO) with tert-butyl acetate (BuOAc).[11][12] However, a universal green solvent that matches the performance of traditional solvents across all applications has not yet been established.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the coupling of β-amino acids.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step, indicating free primary amines.
-
Presence of deletion sequences (peptides missing the β-amino acid) in the final product, confirmed by mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Poor Solubility of β-Amino Acid | Switch to a more polar solvent like NMP or a DMF/DMSO mixture.[1][4] Ensure the protected β-amino acid is fully dissolved before adding it to the resin. Consider gentle heating if the amino acid is stable. |
| Inadequate Resin Swelling | Pre-swell the resin in the chosen solvent for an extended period (e.g., 1-2 hours) before the first coupling step.[7] Use a solvent known to effectively swell your specific resin type. |
| Steric Hindrance of the β-Amino Acid | Increase the coupling time (e.g., to 4 hours or overnight). Use a more powerful coupling reagent such as HATU or HCTU.[13][14] Perform a double coupling, where the coupling step is repeated with fresh reagents. |
| Peptide Aggregation | Incorporate a solvent mixture known to disrupt secondary structures, such as 20% TFE in DMF.[1] Use a resin with a lower loading capacity to increase the distance between peptide chains. |
Issue 2: Aggregation During Synthesis
Symptoms:
-
Resin clumping and reduced swelling.
-
Slow or incomplete Fmoc deprotection and coupling steps.
-
Low yield of the final peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Hydrophobic Collapse of the Peptide Chain | Switch to a less polar solvent like NMP, which can better solvate hydrophobic peptides.[15] |
| Interchain Hydrogen Bonding | Use a solvent mixture containing a chaotropic agent or a hydrogen bond-disrupting solvent like DMSO.[1][6] |
| High Peptide Density on the Resin | Use a resin with a lower substitution level. |
Data on Solvent Properties and Effects
| Solvent | Polarity (Dielectric Constant) | Resin Swelling (Polystyrene) | Reagent Solubility | Notes on β-Amino Acid Coupling |
| N,N-Dimethylformamide (DMF) | 36.7 | Good | Excellent | Standard choice, but can cause side reactions.[4][8] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Excellent | Excellent | Often improves yields for difficult couplings, including sterically hindered β-amino acids.[4][8] |
| Dichloromethane (DCM) | 8.9 | Excellent | Moderate | Good for initial resin swelling, but may not be polar enough for all coupling reactions.[4][7] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Good | Excellent | Often used as a co-solvent to disrupt aggregation.[1][5] |
| Acetonitrile (ACN) | 37.5 | Poor | Moderate | Can be useful for dissolving hydrophobic peptides but is generally not a primary solvent for coupling.[1] |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Moderate | Can be effective for coupling hindered amino acids on PEG-based resins.[4] |
Experimental Protocols
General Protocol for Solid-Phase Coupling of a Fmoc-β-Amino Acid
This protocol outlines a standard procedure for a single coupling cycle on a solid-phase resin.
1. Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add the chosen solvent (e.g., DMF or NMP) to the resin. c. Gently agitate the resin for at least 30 minutes to allow for adequate swelling.[7] d. Drain the solvent.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution. d. Repeat the piperidine treatment for another 10-15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 times).
3. β-Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected β-amino acid (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, 3-4 equivalents) in the chosen solvent (e.g., DMF or NMP).[13] b. Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-5 minutes. c. Add the activated β-amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. For sterically hindered β-amino acids, a longer coupling time may be necessary. e. Monitor the reaction for completion using the Kaiser test.[16]
4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with the coupling solvent (e.g., DMF, 3 times), followed by DCM (3 times), and finally DMF again (3 times) to prepare for the next cycle.
5. Capping (Optional): a. If the Kaiser test indicates incomplete coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. c. Wash the resin thoroughly with DMF.
Visualizations
General Workflow for β-Amino Acid Coupling in SPPS
Caption: A typical workflow for the incorporation of a β-amino acid during solid-phase peptide synthesis.
Factors Influencing β-Amino Acid Coupling Efficiency
Caption: Key factors that influence the success of β-amino acid coupling reactions in SPPS.
Troubleshooting Logic for Low Coupling Yield
Caption: A decision-making workflow for troubleshooting low coupling yields of β-amino acids.
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Stability Advantage: A Comparative Guide to α-Glutamine vs. β-Glutamine Containing Peptides
For researchers, scientists, and drug development professionals, the stability of peptide-based therapeutics is a critical determinant of their efficacy and clinical success. A common liability in peptide drug candidates is the presence of α-glutamine, an amino acid prone to degradation. This guide provides an objective comparison of peptides containing α-glutamine versus those incorporating its structural isomer, β-glutamine, highlighting the significant advantages of the latter in terms of stability and pharmacokinetic profile, supported by experimental data.
Peptides composed of α-amino acids are susceptible to rapid degradation by proteases in vivo.[1] α-Glutamine, in particular, presents an additional challenge due to its chemical instability in aqueous solutions, where it can undergo deamidation to form pyroglutamic acid, leading to a loss of biological activity.[2] A promising strategy to overcome these limitations is the incorporation of β-amino acids. Peptides containing β-amino acids, or β-peptides, have been shown to be significantly more resistant to proteolytic degradation.[3] This enhanced stability can translate to a longer in vivo half-life and a more sustained therapeutic effect.
Performance Comparison: α-Glutamine vs. β-Glutamine Peptides
The inclusion of β-amino acids, such as β-glutamine, into a peptide backbone can dramatically improve its stability without necessarily compromising its biological function. In some cases, this modification can lead to a superior pharmacokinetic and pharmacodynamic profile.
Table 1: Comparative Stability of α- vs. β-Peptides
| Parameter | α-Peptide | β-Peptide | Reference |
| Proteolytic Stability | Complete cleavage within 15 minutes | Stable for at least 48 hours |
In a study comparing the proteolytic stability of various peptides, an α-eicosapeptide was completely degraded by a panel of 15 different proteases within 15 minutes. In contrast, a series of 36 linear and cyclic β- and γ-peptides remained stable for a minimum of 48 hours under the same conditions.
Table 2: Biological Activity of an α-Peptide vs. an α/β-Peptide Analogue (Parathyroid Hormone)
| Parameter | PTH α-Peptide | PTH α/β-Peptide Analogue | Reference |
| Receptor Binding Affinity | Comparable | Comparable | [4] |
| In Vitro Agonist Activity | Comparable | Comparable | [4] |
| In Vivo Duration of Action | Baseline levels returned within a few hours | Sustained effect for several additional hours | [4] |
A study on a parathyroid hormone (PTH) analogue demonstrated that replacing some α-amino acids with β-amino acids resulted in an α/β-peptide with comparable receptor binding affinity and in vitro agonist activity to the original α-peptide. However, the α/β-peptide exhibited a significantly longer duration of action in vivo, which was attributed to its enhanced proteolytic stability.[4]
Experimental Methodologies
Synthesis of β-Glutamine Containing Peptides
The synthesis of peptides containing β-amino acids can be achieved using solid-phase peptide synthesis (SPPS) with Fmoc-based chemistry. This process is analogous to the synthesis of standard α-peptides.
Workflow for Solid-Phase Synthesis of β-Peptides:
Caption: Solid-phase synthesis workflow for β-glutamine containing peptides.
In Vitro Peptide Stability Assay in Plasma
This protocol outlines a general method for assessing the stability of a peptide in plasma.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or animal plasma
-
Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)
-
HPLC or LC-MS system for analysis
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½) in plasma.
Signaling Pathways of Interest
Glutamine and its derivatives play crucial roles in various cellular processes, including metabolism and inflammatory responses. Understanding these pathways is essential for developing targeted peptide therapeutics.
Glutamine Metabolism
Glutamine is a key substrate in cellular metabolism, feeding into the TCA cycle and providing nitrogen for the synthesis of nucleotides and other amino acids.
Caption: Simplified overview of the glutamine metabolism pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Some glutamine-derived peptides have been shown to modulate this pathway.[2]
Caption: The canonical NF-κB signaling pathway.
Conclusion
The incorporation of β-glutamine into peptides offers a robust strategy to mitigate the inherent instability of their α-glutamine counterparts. The enhanced proteolytic resistance of β-peptides can lead to a significantly improved pharmacokinetic profile, including a longer in vivo half-life, without compromising biological activity. For the development of peptide-based therapeutics, considering the substitution of α-glutamine with β-glutamine is a rational design approach to create more stable and effective drug candidates. Further investigation into the structure-activity relationships of β-glutamine-containing peptides will continue to advance their application in medicine.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of β-Glutamine Incorporation on Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of peptide backbones is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic properties such as proteolytic stability and conformational specificity. One such modification, the incorporation of β-amino acids, introduces an additional carbon atom into the peptide backbone, profoundly influencing its secondary structure. This guide provides an objective comparison, supported by experimental data, of how substituting a standard α-amino acid with its β-homologue, such as β-glutamine, can alter the secondary structure of a peptide, a critical factor for its biological activity.
Comparative Analysis: α-Peptide vs. α/β-Peptide Helicity
The replacement of an α-amino acid with a β³-amino acid (where the side chain is on the carbon adjacent to the nitrogen) within a helical peptide sequence generally leads to a measurable disruption of the α-helical conformation. While oligomers composed entirely of β-amino acids can form their own stable helices (e.g., the 3₁₄-helix), their geometry is distinct from the classic α-helix. When interspersed within an α-peptide sequence, these α/β-peptides often exhibit a reduced propensity for α-helix formation.
The effect is clearly observable using Circular Dichroism (CD) spectroscopy, a key technique for assessing peptide secondary structure in solution. An ideal α-helix is characterized by two strong negative bands (minima) in its far-UV CD spectrum, typically around 222 nm and 208 nm. The incorporation of β³-residues disrupts the precise hydrogen bonding pattern required for the α-helix, leading to a significant change in this spectral signature.
A study on peptides derived from the Bim BH3 domain provides a clear, quantitative illustration of this effect. An α-peptide known to form a stable α-helix was compared to an α/β-peptide analogue where several α-residues were replaced with their β³-homologues. The CD spectra revealed a stark difference in their conformational preferences.[1]
Quantitative Data Summary
The following table summarizes the key findings from circular dichroism spectroscopy, comparing a conventional α-peptide with its α/β-peptide analogue containing β³-amino acid substitutions.
| Peptide Type | Sequence Motif | Method of Analysis | Key Spectral Features | Inferred Secondary Structure |
| α-Peptide (Control) | All α-amino acids (Bim BH3 domain) | Circular Dichroism (CD) Spectroscopy | Strong negative minima near 222 nm and 208 nm. | Predominantly α-helical.[1] |
| α/β-Peptide (Modified) | Periodic α → β³ substitutions | Circular Dichroism (CD) Spectroscopy | A single strong negative minimum near 207 nm. | Disrupted α-helix; consistent with an α-helix-like conformation but lacking the canonical α-helical signature.[1] |
Experimental Methodologies
The data presented above are derived from established biophysical and synthetic chemistry protocols. Detailed methodologies are crucial for the accurate interpretation and replication of these findings.
Solid-Phase Peptide Synthesis (SPPS)
Peptides containing both α- and β-amino acids are typically synthesized using an automated solid-phase peptide synthesizer.
-
Resin and Linker : A Wang or Rink Amide resin is commonly used as the solid support. The choice of linker depends on whether a C-terminal carboxylic acid or amide is desired.
-
Amino Acid Derivatives : Fmoc (9-fluorenylmethyloxycarbonyl) protected α- and β³-amino acids are used. Side chains are protected with acid-labile groups (e.g., Trt for Glutamine, Boc for Lysine, tBu for Aspartic Acid).
-
Coupling : Amino acids are activated using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).
-
Deprotection : The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
-
Cleavage and Deprotection : Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification : The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification : The final product's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the secondary structure of peptides and proteins.
-
Sample Preparation : Lyophilized, purified peptides are dissolved in an appropriate solvent. For helicity studies, a mixture of aqueous buffer (e.g., 10 mM Tris buffer, pH 7.5) and an organic solvent like methanol or trifluoroethanol (TFE) is often used, as these conditions promote helix formation.[1] Peptide concentrations typically range from 50 to 100 µM.
-
Instrumentation : A CD spectrophotometer is used to acquire data in the far-UV region (typically 190-260 nm).
-
Parameters :
-
Cuvette : A quartz cuvette with a short path length (e.g., 1 mm) is used to minimize solvent absorbance in the far-UV.
-
Temperature : Measurements are performed at a controlled temperature, often 25°C.
-
Scan Settings : Data is typically collected at 1 nm intervals with a scan speed of 50-100 nm/min. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis : The raw CD signal (in millidegrees) is converted to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (10 × c × l) where mdeg is the observed ellipticity, MRW is the mean residue weight (molecular weight divided by the number of residues), c is the peptide concentration in g/mL, and l is the path length in cm. This normalization allows for direct comparison between different peptides.[1]
Visualizations
Structural Impact of β-Amino Acid Incorporation
The fundamental difference between α- and β-peptides lies in the backbone structure, which dictates the hydrogen bonding patterns and resulting secondary structures.
Caption: Structural difference between α- and β-peptide backbones and their typical H-bond patterns.
Experimental Workflow for Peptide Analysis
The process from peptide design to structural elucidation follows a systematic workflow involving synthesis, purification, and biophysical analysis.
Caption: Standard experimental workflow for comparing modified and unmodified peptides.
References
Enhancing Peptide Therapeutics: A Comparative Guide to the Proteolytic Stability of Peptides Containing N-β-Fmoc-L-β-glutamine
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics has long been their susceptibility to proteolytic degradation. This rapid breakdown in vivo results in a short half-life, limiting their bioavailability and therapeutic efficacy. A promising strategy to overcome this challenge is the incorporation of modified amino acids. This guide provides a comparative analysis of the expected proteolytic stability of peptides containing N-β-Fmoc-L-β-glutamine against other common peptide modifications, supported by established experimental protocols.
The introduction of non-natural amino acids, such as β-amino acids, into a peptide sequence is a key strategy for enhancing resistance to proteases.[1] Unlike their α-amino acid counterparts, the altered backbone structure of β-amino acids can sterically hinder the approach of proteolytic enzymes, thereby slowing down the degradation kinetics.[2] While direct experimental data on the proteolytic stability of peptides specifically containing N-β-Fmoc-L-β-glutamine is not extensively available in the public domain, the known resistance of β-peptides to enzymatic cleavage suggests a significant stability enhancement.[3]
Comparative Stability of Modified Peptides
The following table provides a summary of the expected improvement in proteolytic stability for a hypothetical peptide containing N-β-Fmoc-L-β-glutamine compared to other common modifications. The data for established modifications are based on representative values from in vitro plasma stability assays.
| Modification Strategy | Unmodified Peptide Half-Life (t½) | Modified Peptide Half-Life (t½) | Fold Increase in Stability (Approx.) |
| N-β-Fmoc-L-β-glutamine | ~5 minutes | Expected to be > 2 hours | > 24x |
| N-terminal Acetylation & C-terminal Amidation | ~5 minutes | ~30 minutes | 6x[4] |
| D-Amino Acid Substitution | ~5 minutes | > 2 hours | > 24x[4] |
| Cyclization | ~10 minutes | > 4 hours | > 24x[4] |
| PEGylation (20 kDa PEG) | ~5 minutes | > 24 hours | > 288x[4] |
Understanding Proteolytic Degradation and Modification Strategies
Proteolytic enzymes, or proteases, cleave the peptide bonds between amino acids, leading to the breakdown of the peptide. The introduction of modifications can disrupt this process.
Caption: Inhibition of proteolytic degradation by peptide modification.
Experimental Protocols
To empirically determine the proteolytic stability of a peptide, in vitro assays are essential. The following are standard protocols for assessing stability in plasma and against specific proteases.
In Vitro Plasma Stability Assay
This assay measures the resistance of a peptide to degradation by the complex mixture of proteases present in blood plasma.[4][5]
Methodology:
-
Preparation:
-
Prepare a stock solution of the test peptide (e.g., in DMSO).
-
Thaw frozen plasma (e.g., human, mouse) in a 37°C water bath. It is advisable to pool plasma from multiple donors.[4]
-
Pre-warm the plasma to 37°C.
-
-
Incubation:
-
Initiate the assay by spiking a small volume of the peptide stock solution into the pre-warmed plasma. The final concentration of the organic solvent should be minimal (<1%) to prevent protein precipitation.[4]
-
Incubate the mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[4]
-
-
Reaction Quenching:
-
Analysis:
-
Collect the supernatant containing the remaining intact peptide.
-
Analyze the samples using a suitable analytical method, such as LC-MS/MS or RP-HPLC, to quantify the concentration of the peptide.[5][6]
-
Plot the percentage of remaining peptide against time to calculate the half-life (t½) of the peptide in plasma.[4]
-
Caption: Workflow for an in vitro plasma stability assay.[4]
Protease Stability Assay
This assay assesses the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin).[7]
Methodology:
-
Preparation:
-
Prepare a stock solution of the test peptide in a suitable reaction buffer (e.g., Tris-HCl or PBS, with a pH optimized for the specific protease).
-
Prepare a stock solution of the protease.
-
-
Incubation:
-
Initiate the reaction by adding the protease stock solution to the peptide solution. A typical enzyme-to-substrate ratio is between 1:20 and 1:100 (w/w).[7]
-
Incubate the reaction mixture at 37°C.
-
Withdraw aliquots at various time points and stop the reaction by adding a quenching solution (e.g., 10% TCA or a specific protease inhibitor).[7]
-
-
Analysis:
-
Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.[7]
-
The peak area of the peptide at each time point is compared to the peak area at time zero to quantify degradation.
-
Conclusion
The incorporation of N-β-Fmoc-L-β-glutamine into peptides represents a highly promising strategy to enhance their proteolytic stability, a critical factor for the development of effective peptide-based therapeutics. While direct comparative data is still emerging, the established principles of β-amino acid chemistry strongly suggest a significant improvement in half-life, comparable to or exceeding that of other well-known modification techniques like D-amino acid substitution. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of the stability of such modified peptides, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of β-Peptides and Their α-Peptide Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities, stabilities, and structural characteristics of β-peptides versus their naturally occurring α-peptide analogs. The inclusion of β-amino acids into peptide backbones offers a compelling strategy to overcome the inherent limitations of α-peptides as therapeutic agents, primarily their susceptibility to enzymatic degradation. This comparison is supported by experimental data and detailed methodologies for key analytical techniques.
Structural and Conformational Differences
The fundamental difference between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon (the α-carbon). In β-amino acids, they are attached to adjacent carbons, introducing an extra methylene group into the backbone.[1] This seemingly minor alteration has profound consequences for the peptide's secondary structure and biological properties.
While α-peptides famously fold into structures like the α-helix, β-peptides can adopt their own unique and stable secondary structures, such as the 14-helix, which is formed by oligomers of β³-amino acids.[1][2][3] The 14-helix is structurally analogous to the α-helix, with side chains in similar relative positions, allowing β-peptides to mimic the functional epitopes of α-helical peptides.[4]
Proteolytic Stability: A Key Advantage of β-Peptides
A major hurdle in the development of α-peptide-based drugs is their rapid degradation by proteases in the body.[5] β-Peptides and mixed α/β-peptides exhibit significantly enhanced resistance to enzymatic cleavage.[5] The altered backbone of β-peptides is not recognized by the active sites of most common proteases.[6]
Studies have shown that while α-peptides can be completely cleaved by vigorous, non-specific proteases like the 20S proteasome within minutes, β-peptides remain stable for at least 48 hours under the same conditions.[6] Even peptides containing a mix of α- and β-amino acids show a marked improvement in stability.[5][7] This remarkable stability is a primary driver for their investigation as therapeutic candidates.[6]
| Peptide Type | Susceptibility to Proteolysis | Typical Half-life | Reference |
| α-Peptide | High | Minutes to hours | [5][7] |
| α/β-Peptide (Mixed) | Low to Moderate | Significantly longer than α-peptides | [5][7] |
| β-Peptide | Very Low / Resistant | Days | [6][7] |
Comparative Biological Activities
The ability of β-peptides to form stable secondary structures that can mimic α-peptides allows them to engage in a variety of biological interactions, often with improved properties.
Antimicrobial Activity
Many naturally occurring antimicrobial peptides (AMPs) are α-helical.[2] Researchers have successfully designed β-peptides that adopt amphiphilic helical structures and exhibit potent antimicrobial activity, comparable to their α-peptide counterparts.[2] Because of their resistance to proteases, these β-peptide mimetics are considered promising candidates for developing new antibiotics to combat drug-resistant bacteria.[8]
Enzyme Inhibition
Peptides incorporating β-amino acids have been shown to be effective enzyme inhibitors. For instance, short α,β-mixed peptides have demonstrated excellent inhibitory potency against pancreatic lipase, with activity comparable to the standard drug orlistat and superior to that of α-peptides reported in the literature.[9] Their enhanced stability makes them more robust candidates for this therapeutic application.[9]
Receptor and Protein-Protein Interaction Modulation
The structural mimicry of β-peptides extends to modulating complex protein-protein interactions (PPIs). By designing β-peptides that present a functional epitope similar to an α-helix, researchers have created potent inhibitors of PPIs involved in diseases.[4] For example, α/β-peptide mimics of parathyroid hormone and GLP-1 have shown agonist activity identical to the native α-peptide hormones in cell-based assays but with a significantly longer duration of action in vivo due to their enhanced proteolytic stability.[5] Similarly, α/β-peptide mimics have been developed to bind to targets like VEGF, inhibiting its function in cell-based assays.[5]
Experimental Protocols
Proteolysis Assay
This protocol outlines a general workflow for comparing the stability of α- and β-peptides against a specific protease or in a biological matrix like serum.
Objective: To determine the rate of degradation of a peptide by measuring the remaining intact peptide over time.
Materials:
-
Peptide stock solutions (α- and β-peptides) of known concentration.
-
Protease solution (e.g., Trypsin, Chymotrypsin, Pronase, or Proteinase K) in an appropriate buffer.
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA)).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Mass Spectrometer (MS).
Procedure:
-
Reaction Setup: In separate tubes, mix the peptide stock solution with the reaction buffer to a final concentration of ~0.1-1 mg/mL.
-
Equilibration: Incubate the peptide solutions at a physiological temperature (e.g., 37°C) for 5 minutes.
-
Initiation: Add the protease solution to each tube to start the reaction. A substrate-to-enzyme ratio of 50:1 to 200:1 (w/w) is common. A "time zero" (T₀) sample is taken immediately after adding the enzyme and is quenched instantly.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs), withdraw an aliquot from each reaction and stop the enzymatic reaction by adding the quenching solution.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using reverse-phase HPLC to quantify the remaining intact peptide. The peak area corresponding to the intact peptide is integrated and compared to the T₀ sample.
-
Data Interpretation: Plot the percentage of remaining intact peptide against time. The half-life (t₁/₂) of the peptide under these conditions can then be calculated.
Circular Dichroism (CD) Spectroscopy
This protocol is used to analyze and compare the secondary structures of peptides in solution.
Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of a peptide.
Materials:
-
Purified peptide sample (>95% purity).[10]
-
CD-compatible buffer (e.g., 10-50 mM phosphate buffer); must be optically inactive and have low absorbance in the far-UV region.[10][11]
-
CD Spectrometer.
-
Quartz cuvette with a specific path length (e.g., 1 mm).[12]
Procedure:
-
Sample Preparation: Dissolve the peptide in the CD-compatible buffer to a final concentration typically between 0.1 and 0.5 mg/mL.[12] The solution must be clear and free of aggregates.
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[12] Set the desired temperature (e.g., 25°C).
-
Blank Measurement: Record a spectrum of the buffer alone in the cuvette. This will be subtracted from the sample spectrum.
-
Sample Measurement: Place the peptide sample in the cuvette and record the CD spectrum, typically from 190 to 250 nm for secondary structure analysis.[13]
-
Data Processing: Subtract the buffer blank spectrum from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity [θ].
-
Structure Estimation: Analyze the resulting spectrum. Characteristic spectral shapes indicate specific structures:
From Stability to In Vivo Efficacy
The enhanced proteolytic stability of β-peptides directly translates to improved pharmacokinetic profiles and sustained biological effects in vivo.[5] While a bioactive α-peptide may be cleared from circulation rapidly, its α/β-peptide analog, possessing the same biological activity, can persist for much longer. This extended duration of action means that β-peptide-based drugs could potentially be administered less frequently and at lower doses compared to their α-peptide counterparts, representing a significant therapeutic advantage.[5]
References
- 1. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial β-peptides and α-peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Coupling Reagents for Efficient β-Amino Acid Incorporation
For researchers, scientists, and drug development professionals, the successful incorporation of β-amino acids into peptide chains is a critical step in the development of novel therapeutics with enhanced stability and unique structural properties. The choice of coupling reagent is paramount to achieving high yields and maintaining stereochemical integrity. This guide provides a comparative analysis of commonly used coupling reagents for β-amino acid incorporation, supported by available experimental data and detailed protocols to inform your synthetic strategy.
The inherent structural differences of β-amino acids compared to their α-amino acid counterparts, such as increased steric hindrance, can pose significant challenges during solid-phase peptide synthesis (SPPS).[1] Incomplete coupling reactions and racemization are primary concerns that can compromise the purity and biological activity of the final peptide. Therefore, a careful selection of the coupling reagent is crucial for overcoming these hurdles.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent in the context of β-amino acid incorporation is determined by its ability to facilitate rapid and complete amide bond formation while minimizing epimerization.[2] While extensive comparative data across a wide range of β-amino acids is still an area of active research, existing studies and established principles of peptide chemistry provide valuable insights into the performance of various reagent classes.
The most commonly employed coupling reagents fall into two main categories: phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). Carbodiimides, such as DIC, are also used, typically in the presence of an additive like HOBt or Oxyma.[3]
| Coupling Reagent | Class | Key Advantages | Potential Disadvantages |
| PyBOP | Phosphonium Salt | High coupling efficiency, especially for sterically hindered amino acids. Low propensity for racemization.[3][4] | Byproducts can be difficult to remove. |
| HATU | Aminium/Uronium Salt | Very high reactivity and fast coupling kinetics.[2][5] Effective in minimizing racemization due to rapid reaction times.[5] | Can cause guanidinylation of the N-terminal amine if used in excess.[2] |
| HBTU | Aminium/Uronium Salt | Good efficiency for routine couplings. More cost-effective than HATU.[6] | Less reactive than HATU, potentially leading to incomplete coupling with difficult sequences.[2] |
| DIC/HOBt | Carbodiimide | Cost-effective. The urea byproduct of DIC is soluble in common solvents.[2] | Higher risk of racemization compared to phosphonium and aminium salts, especially without additives.[2] |
| COMU | Aminium/Uronium Salt | High coupling efficiency, comparable to HATU. Reduced risk of explosion associated with benzotriazole-based reagents.[7] |
Experimental Data Highlights
A key study focusing on the incorporation of cyclic β-sugar amino acids found that PyBOP was the most effective coupling reagent compared to HATU and HOBt/DIC, leading to successful coupling for these sterically demanding building blocks.[4]
For "difficult" peptide sequences, which can be analogous to the challenges presented by some β-amino acids, HATU consistently demonstrates superior performance in terms of crude purity and acylation yield when compared to PyBOP and HBTU.[6] This suggests that for challenging β-amino acid couplings, the high reactivity of HATU may be advantageous.
Experimental Protocols
The following are detailed methodologies for key experiments involving the incorporation of β-amino acids using different coupling reagents. These protocols can be adapted based on the specific β-amino acid and peptide sequence.
General Solid-Phase Peptide Synthesis (SPPS) Cycle for β-Amino Acid Incorporation
This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[8]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).[9]
-
-
Amino Acid Coupling (Choose one of the following methods):
-
HATU Coupling:
-
In a separate vessel, dissolve the Fmoc-protected β-amino acid (3-5 equivalents), HATU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes. For sterically hindered β-amino acids, a longer reaction time or a double coupling may be necessary.[6]
-
-
PyBOP Coupling:
-
In a separate vessel, dissolve the Fmoc-protected β-amino acid (3 equivalents), PyBOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.[10]
-
-
DIC/HOBt Coupling:
-
In a separate vessel, dissolve the Fmoc-protected β-amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-3 hours.
-
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[9]
-
Monitoring the Coupling Reaction: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.[11] If the test is positive (indicating incomplete coupling), repeat the coupling step.[11]
Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
General SPPS Cycle for β-Amino Acid Incorporation
Caption: A generalized workflow for a single cycle of β-amino acid incorporation in SPPS.
Logical Relationship for Coupling Reagent Selection
Caption: A decision-making diagram for selecting a suitable coupling reagent for β-amino acids.
Conclusion
The successful incorporation of β-amino acids in peptide synthesis is highly dependent on the judicious choice of coupling reagent. For sterically demanding β-amino acids, such as cyclic derivatives, PyBOP has shown excellent efficacy. For challenging acyclic β-amino acid couplings where high reactivity is paramount to drive the reaction to completion and minimize racemization, HATU is a strong candidate. For more routine β-amino acid incorporations, HBTU and DIC/HOBt offer a balance of efficiency and cost-effectiveness.
Researchers should carefully consider the structure of the specific β-amino acid, the overall peptide sequence, and the desired level of purity when selecting a coupling strategy. The provided protocols offer a solid foundation for optimizing the synthesis of β-peptide-containing molecules for various applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
A Researcher's Guide to Peptide Validation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the precise sequence and purity of synthetic and purified peptides is paramount for the validity and reproducibility of experimental results. This guide provides an objective comparison of mass spectrometry and other widely used analytical techniques for peptide validation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has become the gold standard for peptide analysis due to its high sensitivity, speed, and ability to provide detailed structural information.[1] However, a comprehensive validation strategy often employs orthogonal methods to ensure the highest level of confidence in a peptide's quality. This guide will delve into the principles, performance, and protocols of key techniques, including mass spectrometry, high-performance liquid chromatography (HPLC), amino acid analysis (AAA), and Edman degradation.
Comparative Analysis of Peptide Validation Techniques
The choice of analytical method depends on the specific requirements of the study, including the desired level of detail, sample complexity, and available instrumentation. Below is a comparative overview of the most common techniques for peptide sequence and purity validation.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Amino Acid Analysis (AAA) | Edman Degradation |
| Primary Function | Sequence verification, impurity identification, molecular weight determination | Purity assessment and quantification | Amino acid composition and quantification | N-terminal sequencing |
| Sensitivity | High (picomole to femtomole)[2] | Moderate to High (picomole to nanomole) | Moderate (picomole to nanomole) | High (picomole)[3] |
| Throughput | High[2] | High | Low to Moderate | Low[3] |
| Sequence Coverage | Can provide full sequence coverage[4] | None | None | Limited to N-terminus (typically up to 30-50 residues)[2] |
| Purity Assessment | High specificity for impurity identification | Gold standard for purity quantification[5] | Provides compositional purity | Indirectly assesses N-terminal homogeneity |
| Sample Requirement | Low | Low | Moderate | Low |
| Cost | High initial investment, moderate per sample | Moderate initial investment, low per sample | Moderate | High per sample |
In-Depth Look at Mass Spectrometry for Peptide Validation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information and enabling sequence determination through fragmentation analysis.
Ionization Techniques: ESI vs. MALDI
The two most common soft ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6]
-
Electrospray Ionization (ESI): Ideal for analyzing peptides in solution, often coupled with liquid chromatography (LC-MS). ESI typically produces multiply charged ions, which allows for the analysis of large peptides on mass analyzers with a limited m/z range.[6]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Involves co-crystallizing the peptide with a matrix that absorbs laser energy, leading to gentle ionization. MALDI typically produces singly charged ions and is well-suited for high-throughput analysis of complex mixtures.[7]
A statistical analysis of over 72,000 peptides showed that ESI and MALDI are complementary, with only 39% of peptides identified by both techniques, highlighting the value of using both methods for comprehensive analysis.[8][9]
Mass Analyzers: Resolution and Mass Accuracy
The choice of mass analyzer impacts the resolution and mass accuracy of the measurement. High resolution and accuracy are crucial for distinguishing between peptides with similar masses and for confident identification of modifications.
| Mass Analyzer | Resolution | Mass Accuracy | Key Features |
| Time-of-Flight (TOF) | High (up to 60,000)[10] | High (<5 ppm) | Fast scan speed, suitable for high-throughput analysis. |
| Orbitrap | Very High (up to 240,000)[10] | Very High (<2 ppm)[11] | Excellent for resolving complex mixtures and identifying modifications. |
| Ion Trap | Moderate | Moderate | Good sensitivity and fragmentation capabilities.[12] |
| Quadrupole | Low | Low | Often used as a mass filter in tandem MS. |
Hybrid instruments, such as Quadrupole-TOF (Q-TOF) and Orbitrap-based systems, combine the strengths of different analyzers to provide enhanced performance for peptide sequencing and quantification.[12][13]
Experimental Workflows and Protocols
Detailed and standardized protocols are essential for reproducible and reliable peptide validation.
Mass Spectrometry (LC-MS/MS) Workflow for Peptide Sequencing
Caption: Workflow for peptide sequencing by LC-MS/MS.
Protocol: Peptide Sequencing by Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation:
-
Reduce and alkylate the peptide sample to break disulfide bonds.
-
Perform in-solution or in-gel digestion with a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample into a liquid chromatography system coupled to a mass spectrometer.
-
Separate peptides using a reverse-phase column with a gradient of increasing organic solvent.
-
Ionize the eluting peptides using ESI.
-
Acquire MS1 spectra to select precursor ions.
-
Fragment the selected precursor ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS2 spectra of the fragment ions.
-
-
Data Analysis:
-
Process the raw MS/MS data using software to identify peptide sequences.
-
Perform database searching against a protein sequence database to match experimental spectra to theoretical spectra.
-
Alternatively, use de novo sequencing algorithms to derive peptide sequences directly from the MS/MS spectra.
-
Manually validate peptide-spectrum matches for high-confidence identifications.
-
Alternative and Complementary Validation Methods
While mass spectrometry is a powerful tool, orthogonal methods provide additional layers of validation for peptide purity and identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for assessing peptide purity.[14] It separates components of a mixture based on their physicochemical properties. Reverse-phase HPLC (RP-HPLC) is the most common mode for peptide analysis, separating peptides based on their hydrophobicity.
Protocol: Peptide Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the peptide in an appropriate solvent, typically the initial mobile phase.
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile in water, with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detect the eluting peptides using UV absorbance at 214-220 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Amino Acid Analysis (AAA)
AAA determines the amino acid composition of a peptide and is used to confirm its identity and quantify the peptide amount.[] The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified.[16]
Protocol: Amino Acid Analysis by LC-MS
-
Hydrolysis: Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours.
-
Derivatization (Optional): Derivatize the amino acids to improve chromatographic separation and detection sensitivity.
-
LC-MS Analysis:
-
Inject the amino acid mixture into an LC-MS system.
-
Separate the amino acids using a specialized column.
-
Detect and quantify each amino acid by mass spectrometry.
-
-
Data Analysis:
-
Compare the experimentally determined amino acid ratios to the theoretical composition of the target peptide.
-
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of peptides.[3] It involves the sequential removal and identification of amino acids from the N-terminus. While it has lower throughput than MS, it provides unambiguous N-terminal sequence information.[1]
Protocol: N-Terminal Sequencing by Edman Degradation
-
Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC).
-
Cleavage: Cleave the derivatized N-terminal amino acid from the peptide chain using anhydrous acid.
-
Conversion and Identification: Convert the cleaved amino acid derivative into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.
-
Cycle Repetition: Repeat the cycle to sequence the subsequent amino acids.
Logical Comparison of Validation Outcomes
The following diagram illustrates the decision-making process and expected outcomes when choosing a validation method.
Caption: Decision tree for selecting a peptide validation method.
Conclusion
A robust peptide validation strategy is critical for reliable research and drug development. While mass spectrometry offers unparalleled depth in sequence analysis and impurity identification, orthogonal methods such as HPLC, amino acid analysis, and Edman degradation provide essential complementary information. By understanding the strengths and limitations of each technique and implementing rigorous experimental protocols, researchers can ensure the quality and integrity of their peptides, leading to more accurate and reproducible scientific outcomes.
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. benchchem.com [benchchem.com]
- 5. peptidesuk.com [peptidesuk.com]
- 6. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biocompare.com [biocompare.com]
- 11. ohsu.edu [ohsu.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Circular Dichroism Analysis of β-Peptides
For researchers, scientists, and drug development professionals, understanding the conformational behavior of β-peptides is crucial for their application in therapeutics and materials science. Circular Dichroism (CD) spectroscopy stands out as a powerful and accessible technique for elucidating the secondary structure of these synthetic oligomers. This guide provides a comparative analysis of the distinct CD spectral signatures of various β-peptide secondary structures, supported by experimental data and detailed protocols.
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (typically 190-250 nm), the peptide bond is the primary chromophore, and its spatial arrangement within a regular, folded structure gives rise to a characteristic CD spectrum.[1][2][3] This allows for the qualitative and sometimes quantitative determination of secondary structural elements such as helices, sheets, and turns.[1][2][3]
Comparing the CD Spectra of β-Peptide Secondary Structures
Unlike α-peptides, which predominantly form α-helices and β-sheets, β-peptides can adopt a wider variety of helical structures, including the 14-helix, 12-helix, and 10/12-helix, in addition to sheet and turn conformations. Each of these secondary structures presents a unique CD signature.
| Secondary Structure | Wavelength Maximum (nm) | Wavelength Minimum (nm) | Key Spectral Features |
| 14-Helix | ~215 | ~195 | Characterized by a strong positive band around 215 nm and a strong negative band around 195 nm in solvents like methanol that promote helix formation.[4] |
| 12-Helix | ~205 | ~220 | Displays a maximum at approximately 205 nm and a weaker minimum around 220 nm in alcohol solvents. The positions of these extrema can be slightly blue-shifted in aqueous solutions. |
| β-Sheet | ~195-200 | ~218 | Exhibits a positive band in the 195-200 nm region and a negative band around 218 nm.[5] The presence of a single minimum at ~218 nm can be indicative of β-sheet structure, though the positive band might be obscured by contributions from disordered regions.[6] |
| Type II β-Turn | ~202, ~230 | - | Characterized by two positive bands at approximately 202 nm and 230 nm.[7] |
| Random Coil | - | ~195-200 | Typically shows a strong negative band below 200 nm and very low ellipticity at longer wavelengths.[5][7] |
Experimental Protocols for Circular Dichroism Analysis of β-Peptides
Acquiring high-quality CD data requires careful attention to experimental detail. The following is a generalized protocol for the CD analysis of β-peptides.
Sample Preparation
-
Purity: β-peptide samples should be of high purity (>95%), as impurities can contribute to the CD signal.[8]
-
Concentration: The peptide concentration typically ranges from 0.1 to 1 mg/mL.[5] Accurate determination of the peptide concentration is critical for calculating molar ellipticity.[3]
-
Solvent/Buffer: The choice of solvent is crucial as it can significantly influence the secondary structure of β-peptides. Methanol and trifluoroethanol (TFE) are known to promote helical structures.[4] For aqueous studies, use a buffer with low UV absorbance below 200 nm, such as a 10 mM phosphate buffer at pH 7.[9] The total absorbance of the sample in the cuvette should be kept below 1.0 to ensure reliable data.[8]
-
Blank: A matched buffer or solvent blank (without the peptide) must be prepared and measured under the same conditions as the sample.[9]
Instrumentation and Data Acquisition
-
Instrument: A CD spectropolarimeter equipped with a nitrogen purge is required for far-UV measurements. The instrument should be purged with nitrogen for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.[10]
-
Cuvette: Use a quartz cuvette with a path length appropriate for the sample concentration and solvent absorbance, typically between 0.1 and 1 mm for far-UV measurements.[5][11]
-
Instrument Parameters:
-
Wavelength Range: 190-260 nm for secondary structure analysis.[9]
-
Scan Rate: A typical scan rate is 50 nm/min.[1]
-
Bandwidth: A bandwidth of 1-2 nm is commonly used.[5]
-
Integration Time: An integration time of 1-2 seconds is generally sufficient.[5]
-
Number of Scans: Averaging multiple scans (e.g., 3-5) can improve the signal-to-noise ratio.[11]
-
Temperature: Maintain a constant temperature using a Peltier temperature controller, as conformation can be temperature-dependent.
-
Data Processing and Analysis
-
Baseline Subtraction: Subtract the spectrum of the buffer/solvent blank from the sample spectrum.[9]
-
Conversion to Molar Ellipticity: The raw data, usually in millidegrees (mdeg), should be converted to mean residue ellipticity ([θ]) in units of deg·cm²·dmol⁻¹. This normalization allows for comparison between different peptides and concentrations.[3] The formula for this conversion is: [θ] = (θ * MRW) / (10 * d * c) where:
-
θ is the observed ellipticity in degrees
-
MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues)
-
d is the path length of the cuvette in cm
-
c is the concentration of the peptide in g/mL
-
Visualizing the Workflow and Structures
To better understand the process and the structures being analyzed, the following diagrams are provided.
References
- 1. Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular dichroism - Wikipedia [en.wikipedia.org]
- 3. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 4. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Labyrinth of Beta-Peptide Synthesis: A Guide to Analyzing Deletion Sequences
For researchers, scientists, and drug development professionals forging new frontiers with beta-peptides, the cryptic appearance of deletion sequences during synthesis presents a significant hurdle. These truncated impurities, lacking one or more amino acid residues, can dramatically alter the intended structure and function of the final product, compromising research data and therapeutic potential. This guide provides a comprehensive comparison of the primary analytical techniques used to identify and quantify deletion sequences in beta-peptide synthesis, supported by experimental data and detailed protocols to empower informed decision-making in your quality control workflow.
The unique backbone structure of beta-peptides, while offering enhanced proteolytic stability and diverse conformational possibilities, also introduces specific challenges during solid-phase peptide synthesis (SPPS). Incomplete coupling reactions are a primary culprit in the formation of deletion sequences. Factors such as steric hindrance from the bulkier side chains of beta-amino acids and the formation of stable secondary structures on the resin can impede the efficient addition of the next amino acid, leading to a population of peptides missing that residue.
Unmasking the Deletions: A Comparative Analysis of Analytical Techniques
The robust identification and quantification of deletion sequences are paramount for ensuring the purity and reliability of synthetic beta-peptides. Three principal analytical methods are routinely employed for this purpose: Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization-Time of Flight and Liquid Chromatography-Mass Spectrometry) and Edman Degradation. Each technique offers a distinct set of advantages and limitations in the context of beta-peptide analysis.
| Analytical Technique | Principle | Advantages for Beta-Peptide Analysis | Limitations for Beta-Peptide Analysis | Typical Detection Limit |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules after laser desorption from a matrix. | High throughput, rapid analysis of crude peptide mixtures, and good for confirming the mass of the target peptide and major impurities. | May not be suitable for complex mixtures due to ion suppression effects. Quantification can be less precise than LC-MS. | Picomole to femtomole range. |
| LC-MS | Separates peptides by liquid chromatography before mass analysis, providing both retention time and mass-to-charge ratio. | Excellent for separating complex mixtures of peptides, including isomers. Provides quantitative data on the relative abundance of impurities.[1] | Lower throughput than MALDI-TOF MS. | Femtomole to attomole range.[2] |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus of a peptide. | Unambiguously identifies the specific amino acid that is deleted. Can sequence the initial portion of the peptide to confirm identity.[3][4] | Not suitable for blocked N-termini. Limited to sequencing shorter peptides (typically up to 30-50 residues).[4] Lower sensitivity compared to mass spectrometry.[3] | Picomole range.[5] |
Experimental Deep Dive: Protocols for Deletion Sequence Analysis
To effectively implement these techniques, a clear understanding of the experimental workflow is essential. Below are detailed protocols for the key analytical methods tailored for the analysis of synthetic beta-peptides.
Protocol 1: MALDI-TOF Mass Spectrometry Analysis of Beta-Peptide Purity
Objective: To rapidly assess the purity of a crude or purified beta-peptide sample and identify the presence of major deletion sequences.
Methodology:
-
Sample Preparation:
-
Dissolve the synthetic beta-peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid in water) to a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in the same solvent.
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the peptide solution and immediately add 1 µL of the matrix solution.
-
Allow the spot to air-dry completely, allowing co-crystallization of the peptide and matrix.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the target beta-peptide and its potential deletion sequences.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the peak corresponding to the full-length beta-peptide.
-
Search for peaks with masses corresponding to the theoretical masses of single or multiple amino acid deletions. The mass difference will be equal to the residue mass of the deleted beta-amino acid.
-
Protocol 2: LC-MS Analysis for Quantification of Beta-Peptide Deletion Sequences
Objective: To separate and quantify deletion sequences and other impurities in a synthetic beta-peptide sample.
Methodology:
-
Sample Preparation:
-
Dissolve the beta-peptide sample in the initial mobile phase solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Separation:
-
Inject the sample onto a suitable reversed-phase HPLC column (e.g., C18).
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve separation of the target peptide from its impurities.[6]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directly introduced into the mass spectrometer (e.g., an electrospray ionization source).
-
Acquire mass spectra over the expected mass range of the peptide and its impurities.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram for the full-length peptide and any identified deletion sequences.
-
Calculate the relative percentage of each impurity by dividing its peak area by the total peak area of all peptide-related species.[7]
-
Protocol 3: N-Terminal Sequencing by Edman Degradation
Objective: To definitively identify the position of a deletion near the N-terminus of a beta-peptide.
Methodology:
-
Sample Preparation:
-
The beta-peptide sample must be highly purified and free of any primary amine-containing contaminants.
-
The sample is loaded onto a protein sequencer.
-
-
Sequential Degradation:
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
-
The derivatized amino acid is then cleaved from the peptide chain using trifluoroacetic acid.
-
The released phenylthiohydantoin (PTH)-amino acid is identified by HPLC.[8]
-
-
Sequence Determination:
-
The cycle is repeated to identify the subsequent amino acids in the sequence.
-
A "blank" cycle or a missing amino acid in the expected sequence indicates a deletion at that position.
-
The Genesis of Deletions: Impact of Synthesis Conditions
The prevalence of deletion sequences is intrinsically linked to the efficiency of the coupling reactions during SPPS. The choice of coupling reagents plays a critical role in driving these reactions to completion. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used activators.[9][10] While both are effective, their performance can vary depending on the specific beta-amino acid sequence.
Comparative Impact of Coupling Reagents on Deletion Sequence Formation (Hypothetical Data):
| Coupling Reagent | Model Beta-Peptide Sequence | Coupling Time (min) | Full-Length Peptide (%) | Deletion Sequence (-β-Ala) (%) | Deletion Sequence (-β-Val) (%) |
| HBTU | Ac-β-Ala-β-Val-β-Leu-NH2 | 30 | 92.5 | 4.8 | 2.7 |
| HATU | Ac-β-Ala-β-Val-β-Leu-NH2 | 30 | 96.2 | 2.1 | 1.7 |
| HBTU (Double Coupling) | Ac-β-Ala-β-Val-β-Leu-NH2 | 2 x 30 | 97.8 | 1.1 | 1.1 |
| HATU (Double Coupling) | Ac-β-Ala-β-Val-β-Leu-NH2 | 2 x 30 | 98.9 | 0.6 | 0.5 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific sequence and reaction conditions.
As the hypothetical data suggests, HATU may offer a slight advantage in reducing deletion sequences compared to HBTU under similar conditions.[9] Furthermore, employing a "double coupling" strategy, where the coupling step is repeated before deprotection of the next amino acid, can significantly reduce the formation of deletion impurities.
Visualizing the Workflow and Impact
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical workflow for beta-peptide synthesis and analysis, as well as the potential structural consequences of a deletion sequence.
Caption: Workflow for beta-peptide synthesis and analysis of deletion sequences.
Caption: Impact of a single amino acid deletion on beta-peptide structure.
Structural Consequences of Deletion Sequences
The absence of even a single beta-amino acid can have profound effects on the three-dimensional structure of a beta-peptide. Beta-peptides are known to adopt stable secondary structures, such as helices and sheets. A deletion can disrupt the regular hydrogen bonding pattern that stabilizes these structures, leading to a partially or completely unfolded conformation. Such structural perturbations can, in turn, abolish the peptide's biological activity, as the specific spatial arrangement of side chains required for target binding may be lost. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the detailed conformational changes induced by deletion mutations.[11][12]
References
- 1. lcms.cz [lcms.cz]
- 2. prottech.com [prottech.com]
- 3. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One- and two-dimensional NMR spectral analysis of the consequences of single amino acid replacements in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solution NMR studies of recombinant Aβ(1-42): from the presence of a micellar entity to residual β-sheet structure in the soluble species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling n-beta-Fmoc-l-beta-glutamine
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for both personal safety and experimental success. This guide provides essential safety and logistical information for N-beta-Fmoc-l-beta-glutamine, a key building block in peptide synthesis.[1] Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
While some safety data sheets (SDS) for similar Fmoc-protected amino acids indicate they are not classified as hazardous substances[2][3][4], other sources suggest that this compound may cause skin and eye irritation[5]. Therefore, it is prudent to handle this compound with appropriate care, assuming it to be an irritant.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment should be worn to minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects eyes from airborne powder and splashes. |
| Hand Protection | Nitrile Gloves | Chemically resistant | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
Operational Plan: Handling and Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in solid-phase peptide synthesis (SPPS). The following is a generalized workflow for its incorporation into a peptide chain.
Step 1: Reagent Preparation
-
Weigh the required amount of this compound powder in a fume hood.
-
Dissolve the powder in a suitable solvent, typically N,N-dimethylformamide (DMF).
Step 2: Amino Acid Coupling
-
The dissolved and activated this compound is added to the resin-bound peptide chain.
-
The reaction is agitated for a specified time to allow for the formation of the peptide bond.
Step 3: Fmoc Deprotection
-
After coupling, the N-terminal Fmoc protecting group must be removed to allow for the addition of the next amino acid.
-
This is achieved by treating the resin with a basic solution, most commonly 20% piperidine in DMF.[6]
-
The deprotection reaction is typically performed in two stages: a short initial treatment followed by a longer one to ensure complete removal.[6]
Step 4: Washing
-
Following both the coupling and deprotection steps, the resin must be thoroughly washed to remove excess reagents and byproducts.
-
Solvents such as DMF are typically used for this purpose.
Monitoring the Reaction
-
The completion of the Fmoc deprotection can be monitored using a ninhydrin (Kaiser) test, which detects the presence of free primary amines.[7] A color change indicates a successful deprotection.
The following diagram illustrates the general workflow for the use of this compound in SPPS.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
